3-Amino-1,1-diethoxypropan-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-1,1-diethoxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO3/c1-3-10-7(11-4-2)6(9)5-8/h6-7,9H,3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQBTZBCJQFXKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(CN)O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Amino-1,1-diethoxypropan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a proposed synthetic pathway for 3-amino-1,1-diethoxypropan-2-ol, a valuable building block in pharmaceutical and organic synthesis. Due to the limited availability of direct literature on this specific compound, this guide outlines a robust and chemically sound two-step synthetic route starting from the commercially available precursor, acrolein diethyl acetal. The proposed pathway involves an initial epoxidation followed by a regioselective aminolysis. This document provides a comprehensive overview of the synthesis, including the reaction mechanism, a detailed experimental protocol based on analogous well-established procedures, and the necessary data presentation and visualizations to support further research and development.
Proposed Synthesis Pathway
The synthesis of this compound can be efficiently achieved in two key steps:
-
Epoxidation of Acrolein Diethyl Acetal: The synthesis commences with the epoxidation of the alkene functionality in acrolein diethyl acetal (also known as 3,3-diethoxy-1-propene). This reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to yield the intermediate, 2,3-epoxy-1,1-diethoxypropane.
-
Aminolysis of 2,3-Epoxy-1,1-diethoxypropane: The subsequent step involves the ring-opening of the epoxide with ammonia. This nucleophilic substitution reaction, or aminolysis, is regioselective, with the ammonia attacking the less sterically hindered carbon of the epoxide ring. This step yields the final product, this compound.
The overall reaction scheme is presented below:
Spectroscopic Analysis of 3-Amino-1,1-diethoxypropan-2-ol: A Technical Guide
Introduction
3-Amino-1,1-diethoxypropan-2-ol is a functionalized amino alcohol with potential applications in organic synthesis and drug development. A thorough understanding of its structural and electronic properties through spectroscopic analysis is crucial for its identification, characterization, and quality control. This technical guide provides an overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, based on the analysis of analogous structures. It also outlines standard experimental protocols for acquiring such data.
Predicted Spectroscopic Data
Due to the absence of direct experimental data for this compound, the following sections present data from structurally similar compounds: 3-Amino-1,2-propanediol , 1,3-Diethoxy-2-propanol , and 3-Amino-1-propanol . These compounds share key functional groups with the target molecule and can be used to infer its spectral properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data of Related Compounds
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Data of Related Compounds
| Compound Name | Solvent | Chemical Shift (δ) ppm and Multiplicity |
| (S)-2-aminopropan-1-ol hydrochloride [1] | MeOD | 1.35 (d, 3H), 3.41 (m, 1H), 3.60 (m, 1H), 3.77 (m, 1H) |
| 3-Amino-1-propanol [2] | CDCl₃ | Data available by viewing the full spectrum on the source website. |
Table 2: ¹³C NMR Data of Related Compounds
| Compound Name | Chemical Shift (δ) ppm |
| 3-Amino-1,2-propanediol [3] | Spectrum available on the source website. |
| (S)-2-aminopropan-1-ol hydrochloride [1] | 15 (s), 51 (m), 64 (s) |
Infrared (IR) Spectroscopy Data of Related Compounds
IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: IR Spectroscopy Data of Related Compounds
| Compound Name | Technique | Key Peak Positions (cm⁻¹) |
| 3-Amino-1,2-propanediol [4] | FTIR (Film) | Spectrum available on the source website. |
| 3-Amino-1,2-propanediol [4] | ATR-IR | Spectrum available on the source website. |
| tert-butyl-N-(3-hydroxypropyl) carbamate (from 3-amino-1-propanol) [5] | Not specified | 1529, 1370, 1688 (related to N-tBOC protection) |
| 3-Amino-1,2-propanediol [6] | Not specified | Spectrum available on the source website. |
Mass Spectrometry (MS) Data of Related Compounds
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.
Table 4: Mass Spectrometry Data of Related Compounds
| Compound Name | Ionization Method | Key m/z values |
| 3-Amino-1,2-propanediol [4][7] | GC-MS (EI) | Top Peak: 30 m/z, 2nd Highest: 18 m/z, 3rd Highest: 60 m/z |
| 3-Amino-1,2-propanediol [4] | LC-MS (ESI-QQ) | Precursor [M+H]⁺: 91.9 |
| 1,3-Diethoxy-2-propanol [8] | GC-MS (EI-B) | 61, 59, 31 |
Experimental Protocols
The following are general protocols for obtaining spectroscopic data for a compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use an appropriate number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Attenuated Total Reflectance (ATR): Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Record the sample spectrum over the typical mid-IR range (4000-400 cm⁻¹).
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Utilize a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF).
-
Data Acquisition:
-
Direct Infusion (ESI): Infuse the sample solution directly into the ion source at a constant flow rate.
-
Gas Chromatography-Mass Spectrometry (GC-MS) (for volatile compounds): Inject the sample onto a GC column to separate it from impurities before it enters the mass spectrometer.
-
Acquire the mass spectrum over a suitable m/z range.
-
-
Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to determine the molecular weight. Analyze the fragmentation pattern to gain structural information.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
References
- 1. US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine - Google Patents [patents.google.com]
- 2. spectrabase.com [spectrabase.com]
- 3. 3-Amino-1,2-propanediol(616-30-8) 13C NMR spectrum [chemicalbook.com]
- 4. 3-Amino-1,2-propanediol | C3H9NO2 | CID 73561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3-Amino-1,2-propanediol(616-30-8) IR Spectrum [chemicalbook.com]
- 7. 3-Amino-1,2-propanediol [webbook.nist.gov]
- 8. 1,3-Diethoxy-2-propanol | C7H16O3 | CID 77664 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to Determining the Solubility of 3-Amino-1,1-diethoxypropan-2-ol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of the novel compound 3-Amino-1,1-diethoxypropan-2-ol in a range of common organic solvents. Due to the limited availability of public-domain quantitative solubility data for this specific molecule, this document focuses on equipping researchers with the necessary experimental protocols and a framework for data collection and interpretation. A qualitative assessment of the expected solubility based on the compound's molecular structure is also presented.
Introduction: Understanding the Solubility of this compound
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical property that influences its bioavailability, formulation, and route of administration. The molecular structure of this compound, featuring a primary amine, a secondary alcohol, and two ether linkages, suggests a nuanced solubility profile. The presence of the amine and hydroxyl groups allows for hydrogen bonding with protic solvents, while the diethoxy groups introduce a degree of lipophilicity.
Qualitative Solubility Prediction:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The amino and hydroxyl groups are expected to form strong hydrogen bonds with these solvents, leading to good solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can act as hydrogen bond acceptors, interacting favorably with the amino and hydroxyl groups, suggesting moderate to good solubility.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The polar functional groups will likely limit the solubility in nonpolar solvents. However, the ethyl groups of the diethoxy moiety may provide some limited interaction.
A systematic experimental determination of solubility is essential for accurate characterization.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of a compound like this compound. This method is based on the principle of preparing a saturated solution and then quantifying the concentration of the dissolved solute.
Materials:
-
This compound (solid or liquid)
-
A range of organic solvents of known purity (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), hexane, toluene)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or another suitable analytical technique for quantification.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid or liquid is necessary to ensure that a saturated solution is formed.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to a specific temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the maximum amount of solute has dissolved.
-
-
Separation of Undissolved Solute:
-
After equilibration, remove the vials from the shaker.
-
Centrifuge the vials at a high speed to pellet the undissolved solid or separate the excess liquid phase.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette.
-
-
Quantification of Solute Concentration:
-
Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method (or other quantitative technique) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately quantify the concentration in the experimental samples.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula, accounting for the dilution factor:
Solubility (mg/mL) = (Concentration from analysis (mg/mL)) x (Dilution factor)
-
Data Presentation
The experimentally determined solubility data should be recorded in a clear and organized manner to facilitate comparison.
Table 1: Solubility of this compound in Various Organic Solvents at 25 °C
| Organic Solvent | Solvent Polarity | Solubility (mg/mL) | Qualitative Solubility |
| Methanol | Polar Protic | ||
| Ethanol | Polar Protic | ||
| Acetone | Polar Aprotic | ||
| Ethyl Acetate | Moderately Polar | ||
| Dichloromethane | Nonpolar | ||
| Chloroform | Nonpolar | ||
| Dimethyl Sulfoxide | Polar Aprotic | ||
| N,N-Dimethylformamide | Polar Aprotic | ||
| Hexane | Nonpolar | ||
| Toluene | Nonpolar |
Qualitative solubility can be categorized based on the quantitative data (e.g., Very Soluble >100 mg/mL, Freely Soluble 10-100 mg/mL, Soluble 1-10 mg/mL, Sparingly Soluble 0.1-1 mg/mL, Insoluble <0.1 mg/mL).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of an organic compound.
Conclusion
In-Depth Technical Guide: 3-Amino-1,1-diethoxypropan-2-ol (CAS 115827-18-4)
Disclaimer: Publicly available scientific and technical data for 3-Amino-1,1-diethoxypropan-2-ol (CAS 115827-18-4) is exceptionally limited. This guide summarizes the available information and, for comparative and illustrative purposes, provides detailed data on the closely related and more thoroughly researched compound, 3-Amino-1,2-propanediol (CAS 616-30-8). It is crucial to note that these are distinct chemical entities with different properties.
Core Compound: this compound
Information regarding the specific properties, synthesis, and biological activity of this compound is not extensively available in peer-reviewed literature or comprehensive chemical databases. It is listed by some chemical suppliers, indicating its use likely as a niche synthetic intermediate. One source describes it as a multifunctional organic compound featuring a primary amine and a protected diol group.
Due to the scarcity of data, a detailed summary of quantitative properties and experimental protocols for this specific compound cannot be provided.
Analog Compound Analysis: 3-Amino-1,2-propanediol (CAS 616-30-8)
To provide context for researchers, this section details the properties of the structurally similar compound, 3-Amino-1,2-propanediol, also known as isoserinol or 1-aminoglycerol.
Physicochemical Properties
A summary of the key physicochemical properties of 3-Amino-1,2-propanediol is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃H₉NO₂ | [1] |
| Molecular Weight | 91.11 g/mol | [1] |
| Appearance | Viscous, colorless to pale yellow liquid | [2] |
| Boiling Point | 264-265 °C at 739 mmHg | [2] |
| Melting Point | 55-57 °C | [2] |
| Density | 1.175 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.492 | |
| Flash Point | 113 °C (closed cup) | |
| Solubility | Soluble in water | [2] |
Spectral Data
Spectroscopic information is critical for the identification and characterization of chemical compounds.
| Spectral Data Type | Key Features |
| IR Spectra | Data available from film, ATR-Neat, and vapor phase techniques.[1] |
| Mass Spectrometry | GC-MS and LC-MS data are publicly available.[1] |
Safety and Handling
This compound is classified as causing severe skin burns and eye damage. Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, goggles, and a lab coat, are required. Handling should be performed in a well-ventilated area or a chemical fume hood.
Synthesis and Experimental Protocols
While no specific experimental protocols for this compound were found, several synthesis routes for 3-Amino-1,2-propanediol have been documented.
Synthesis of 3-Amino-1,2-propanediol from 3-Chloro-1,2-propanediol
A common method for the synthesis of 3-Amino-1,2-propanediol involves the reaction of 3-chloro-1,2-propanediol with ammonia.[3][4]
Experimental Protocol:
-
Reaction Setup: In a reaction kettle, add 3-chloro-1,2-propanediol (glycerin chlorohydrin), a main catalyst (e.g., cupric oxide), and a co-catalyst (e.g., stannic oxide).[4]
-
Ammonolysis: Add aqueous ammonia (25-27% concentration) with a mass that is 3-8 times the mass of the 3-chloro-1,2-propanediol.[4]
-
Reaction Conditions: Stir the mixture and heat to a temperature between 30-50 °C for 1-3 hours.[4]
-
Workup: After the reaction is complete, filter the mixture to collect the filtrate and the solid catalysts. The catalysts can be recovered and dried for reuse.[4]
-
Purification: Evaporate the water from the filtrate, followed by vacuum distillation to collect the purified 3-Amino-1,2-propanediol.[4]
The following diagram illustrates the general workflow for this synthesis.
References
- 1. 3-Amino-1,2-propanediol | C3H9NO2 | CID 73561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Application of 3-Amino-1,2-propanediol_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]
Stereoselective Synthesis of 3-Amino-1,1-diethoxypropan-2-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust stereoselective synthetic route to 3-Amino-1,1-diethoxypropan-2-ol, a valuable chiral building block in medicinal chemistry and drug development. The strategy leverages the chiral pool approach, starting from the readily available and inexpensive amino acid, L-serine, to ensure high enantiopurity of the final product. This document details the experimental protocols for the key transformations, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway.
Introduction
Chiral 1,2-amino alcohols are critical pharmacophores found in a wide array of biologically active molecules and pharmaceuticals. The precise spatial arrangement of the amino and hydroxyl groups is often crucial for their therapeutic efficacy. This compound, with its defined stereochemistry at the C2 and C3 positions, serves as a versatile synthon for the elaboration of more complex drug candidates. The diethyl acetal moiety provides a masked aldehyde functionality, which can be deprotected under mild acidic conditions for further chemical modifications.
This guide focuses on a well-established and reliable strategy for the stereoselective synthesis of this target molecule, commencing with L-serine. The key intermediate in this pathway is the N,O-protected serine aldehyde, commonly known as Garner's aldehyde.
Overall Synthetic Strategy
The stereoselective synthesis of this compound from L-serine can be dissected into a multi-step sequence. The core principle is to utilize the inherent chirality of L-serine to establish the stereocenters in the final product. The synthetic workflow is as follows:
Experimental Protocols
Synthesis of (S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate (Garner's aldehyde)
The initial steps involve the protection of the amino and hydroxyl groups of L-serine, followed by the reduction of the resulting ester to the aldehyde. A common and efficient procedure for synthesizing Garner's aldehyde is outlined below.[1][2]
Step 1: Esterification of L-Serine L-Serine is first converted to its methyl ester hydrochloride salt.
-
Protocol: L-serine (1.0 mol) is suspended in methanol (1.5 L). Acetyl chloride (1.2 mol) is added dropwise at 0 °C. The mixture is stirred at room temperature for 16 hours. The solvent is then removed under reduced pressure to yield L-serine methyl ester hydrochloride as a white solid.
Step 2: N-Boc Protection The amino group of the serine methyl ester is protected with a tert-butyloxycarbonyl (Boc) group.
-
Protocol: L-serine methyl ester hydrochloride (1.0 mol) is dissolved in a 1:1 mixture of dioxane and water (1 L). Sodium bicarbonate (2.5 mol) is added, followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 mol). The reaction is stirred at room temperature for 12 hours. The mixture is then extracted with ethyl acetate, and the organic layer is washed with brine, dried over sodium sulfate, and concentrated to give N-Boc-L-serine methyl ester.
Step 3: Acetonide Formation The amino and hydroxyl groups are cyclized with acetone to form an oxazolidine ring (acetonide protection).
-
Protocol: N-Boc-L-serine methyl ester (1.0 mol) is dissolved in acetone (1.5 L). 2,2-Dimethoxypropane (1.2 mol) and a catalytic amount of p-toluenesulfonic acid (0.05 mol) are added. The mixture is stirred at room temperature for 6 hours. The reaction is quenched with aqueous sodium bicarbonate and the acetone is removed under reduced pressure. The residue is extracted with ethyl acetate, and the organic layer is dried and concentrated to yield the fully protected serine ester.
Step 4: Reduction to Garner's Aldehyde The methyl ester is reduced to the corresponding aldehyde using Diisobutylaluminium hydride (DIBAL-H).
-
Protocol: The protected serine ester (1.0 mol) is dissolved in anhydrous toluene (2.0 L) and cooled to -78 °C under an inert atmosphere. A solution of DIBAL-H in toluene (1.0 M, 1.1 mol) is added dropwise, maintaining the temperature below -75 °C. The reaction is stirred for 2 hours at -78 °C. The reaction is quenched by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt. The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers form. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried and concentrated to afford Garner's aldehyde as a colorless oil.
Synthesis of tert-butyl (S)-4-(2,2-diethoxy-1-hydroxyethyl)-2,2-dimethyloxazolidine-3-carboxylate
Step 5: Acetal Formation Garner's aldehyde is converted to the corresponding diethyl acetal.
-
Protocol: To a solution of Garner's aldehyde (1.0 mol) in absolute ethanol (1.5 L) is added triethyl orthoformate (1.5 mol) and a catalytic amount of anhydrous p-toluenesulfonic acid (0.02 mol). The reaction mixture is stirred at room temperature for 4 hours. The reaction is quenched by the addition of solid sodium bicarbonate. The mixture is filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to give the protected diethyl acetal.
Synthesis of (S)-3-Amino-1,1-diethoxypropan-2-ol
Step 6: Deprotection The Boc and acetonide protecting groups are removed under acidic conditions to yield the final product.
-
Protocol: The protected diethyl acetal (1.0 mol) is dissolved in a 1:1 mixture of tetrahydrofuran and 2 M aqueous hydrochloric acid (1.0 L). The solution is stirred at 40 °C for 8 hours. The reaction mixture is then cooled and washed with dichloromethane to remove any organic impurities. The aqueous layer is basified to pH > 12 with solid sodium hydroxide and then extracted with dichloromethane. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield this compound.
Quantitative Data Summary
The following table summarizes the expected yields for each step of the synthesis. Actual yields may vary depending on the reaction scale and experimental conditions.
| Step | Transformation | Starting Material | Product | Typical Yield (%) |
| 1-3 | Protection and Esterification of L-Serine | L-Serine | N,O-Acetonide protected N-Boc-L-serine methyl ester | ~80-90[1][2] |
| 4 | Reduction to Aldehyde | Protected Serine Ester | (S)-Garner's aldehyde | ~85-95[1][2] |
| 5 | Diethyl Acetal Formation | (S)-Garner's aldehyde | Protected Diethyl Acetal | ~80-90 |
| 6 | Deprotection | Protected Diethyl Acetal | This compound | ~75-85 |
Reaction Pathway Diagram
The following diagram illustrates the chemical transformations involved in the synthesis.
Conclusion
The stereoselective synthesis of this compound from L-serine via the Garner's aldehyde intermediate is a highly efficient and reliable method for obtaining this valuable chiral building block in high enantiomeric purity. The use of standard protecting group strategies and well-characterized transformations makes this route amenable to scale-up for applications in pharmaceutical research and development. The detailed protocols and data presented in this guide provide a solid foundation for the successful implementation of this synthesis in a laboratory setting.
References
An In-depth Technical Guide to 3-Amino-1,1-diethoxypropan-2-ol and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Amino-1,1-diethoxypropan-2-ol. Due to the limited availability of detailed experimental data for this specific compound, this guide also presents in-depth information on its close structural analog, 3-Amino-1,2-propanediol, to serve as a valuable reference for researchers. Other related compounds are also briefly discussed.
Core Compound: this compound
This compound is a substituted aminopropanol derivative. The presence of both an amino group and a hydroxyl group suggests its potential for various chemical reactions and applications, including as a building block in organic synthesis.
1.1. Physical and Chemical Properties
Quantitative data for this compound is not extensively available in the public domain. The table below summarizes the known information.
| Property | Value | Source |
| CAS Number | 115827-18-4 | [1] |
| Molecular Formula | C₇H₁₇NO₃ | [1] |
| Molecular Weight | 163.21 g/mol | [1] |
| SMILES | OC(CN)C(OCC)OCC | [1] |
1.2. Experimental Protocols and Spectral Data
Primary Analog: 3-Amino-1,2-propanediol
3-Amino-1,2-propanediol (also known as isoserinol) is a closely related and well-characterized compound. It serves as a valuable model for understanding the potential properties and reactivity of this compound.
2.1. Physical and Chemical Properties
A summary of the key physical and chemical properties of 3-Amino-1,2-propanediol is presented below.
| Property | Value | Source |
| CAS Number | 616-30-8 | [2][3] |
| Molecular Formula | C₃H₉NO₂ | [2] |
| Molecular Weight | 91.11 g/mol | [2][3] |
| Appearance | Viscous, colorless liquid | [4] |
| Melting Point | 55-57 °C | [5] |
| Boiling Point | 264-265 °C at 739 mmHg | [3] |
| Density | 1.175 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.492 | [3] |
| Flash Point | 113 °C (closed cup) | [3] |
| Water Solubility | Soluble | [5] |
2.2. Experimental Protocols
Synthesis of 3-Amino-1,2-propanediol from 3-Chloro-1,2-propanediol and Ammonia [4][6]
This method involves the reaction of 3-chloro-1,2-propanediol with ammonia. The process can be optimized for high yield and purity.
-
Reactants: 3-chloro-1,2-propanediol, aqueous ammonia.
-
Reaction Conditions: The molar ratio of ammonia to 3-chloro-1,2-propanediol is a critical parameter, with ratios around 15:1 being effective. The reaction is typically carried out at a temperature of approximately 50°C for 4 hours.[6]
-
Purification: The workup procedure involves decolorization with activated charcoal, recovery of excess ammonia, and purification of the product by molecular distillation to achieve high purity (e.g., 99.6%).[6]
A patented method describes a similar synthesis using glycerin chlorohydrin and ammonia water in the presence of a catalyst.[7]
-
Reactants: Glycerin chlorohydrin, 25-27% ammonia water.
-
Catalyst: A main catalyst and a cocatalyst (specifics not detailed in the abstract).
-
Reaction Conditions: The reaction is performed at 30-50°C for 1-3 hours with stirring.
-
Purification: The catalyst is filtered off, and the filtrate is subjected to evaporation to remove water, followed by vacuum distillation to isolate the 3-amino-1,2-propanediol.
2.3. Spectral Data Interpretation
While specific spectra for this compound are unavailable, the following provides a general guide to interpreting the spectra of related amino alcohols.
-
¹H NMR: Protons on carbons adjacent to the amino group and hydroxyl group will exhibit characteristic chemical shifts. The protons of the ethoxy groups in this compound would be expected to show a triplet for the methyl protons and a quartet for the methylene protons.
-
¹³C NMR: The carbons bonded to nitrogen and oxygen will be deshielded and appear at higher chemical shifts.
-
IR Spectroscopy: Expect to observe broad O-H and N-H stretching bands in the region of 3200-3600 cm⁻¹. C-O and C-N stretching vibrations will be present in the fingerprint region.
-
Mass Spectrometry: The molecular ion peak would confirm the molecular weight. Fragmentation patterns would likely involve the loss of small molecules such as water, ammonia, and ethoxy groups.
2.4. Logical Workflow for Synthesis and Characterization
The following diagram illustrates a general workflow for the synthesis and characterization of an aminopropanol derivative.
Caption: General workflow for synthesis and characterization.
Other Related Compounds
3.1. 1-Amino-3-ethoxypropan-2-ol
This isomer of the target compound has the CAS number 35152-18-2.[8][9] Its molecular formula is C₅H₁₃NO₂, and its molecular weight is 119.16 g/mol .[8]
3.2. 1,3-Diethoxy-2-propanol
This compound, with CAS number 4043-59-8, lacks the amino group but shares the diethoxypropanol backbone.[10] Its molecular formula is C₇H₁₆O₃, and its molecular weight is 148.20 g/mol .[10]
3.3. 3-Amino-1-propanol
A simpler amino alcohol, 3-Amino-1-propanol (CAS 156-87-6), is a colorless liquid with a boiling point of 187-188 °C and a density of 0.9824 g/cm³.[11]
Safety Information
For all the compounds discussed, appropriate safety precautions should be taken. This includes working in a well-ventilated area, using personal protective equipment (gloves, safety glasses), and avoiding inhalation, ingestion, and skin contact. For specific handling and disposal information, the Safety Data Sheet (SDS) for each compound should be consulted.
Disclaimer: This document is intended for informational purposes for a technical audience. The information on 3-Amino-1,2-propanediol and other analogs is provided as a reference due to the limited data on this compound. Researchers should verify all information and conduct their own risk assessments before any experimental work.
References
- 1. 115827-18-4|this compound|BLD Pharm [bldpharm.com]
- 2. 3-Amino-1,2-propanediol | C3H9NO2 | CID 73561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (±)-3-Amino-1,2-propanediol 97 616-30-8 [sigmaaldrich.com]
- 4. 2044808.fs1.hubspotusercontent-na1.net [2044808.fs1.hubspotusercontent-na1.net]
- 5. 3-Amino-1,2-propanediol Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. researchgate.net [researchgate.net]
- 7. CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]
- 8. 1-Amino-3-ethoxypropan-2-ol | C5H13NO2 | CID 15683480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. 1,3-Diethoxy-2-propanol | C7H16O3 | CID 77664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. univarsolutions.com [univarsolutions.com]
The Emerging Potential of 3-Amino-1,1-diethoxypropan-2-ol in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel molecular scaffolds that can serve as versatile building blocks is a cornerstone of modern medicinal chemistry. Within this landscape, bifunctional molecules such as amino alcohols have garnered significant attention due to their prevalence in a wide array of biologically active compounds. This technical guide delves into the potential applications of a unique, yet underexplored, member of this class: 3-Amino-1,1-diethoxypropan-2-ol . While direct research on this specific molecule is nascent, its structural motifs—a primary amine, a secondary alcohol, and a protected aldehyde in the form of a diethyl acetal—suggest a wealth of possibilities for its use as a scaffold in the synthesis of new chemical entities with therapeutic potential. This document will explore these potential applications by drawing parallels with closely related and well-studied 3-aminopropanol derivatives, providing a roadmap for future research and development.
Core Structure and Synthetic Utility
This compound possesses a trifunctionalized three-carbon backbone. The primary amine and secondary hydroxyl group offer reactive handles for a variety of chemical transformations, while the diethyl acetal serves as a stable protecting group for a latent aldehyde functionality. This combination of features makes it a promising chiral building block for the synthesis of complex molecules.
The strategic value of the acetal group lies in its ability to mask the reactivity of the aldehyde, which would otherwise be prone to self-condensation or other unwanted side reactions. Acetal protecting groups are known to be stable under reductive and basic conditions, allowing for selective manipulation of the amine and hydroxyl groups.[1] Subsequent deprotection under acidic conditions can then unmask the aldehyde for further functionalization, such as reductive amination or the formation of heterocyclic rings.
Potential Therapeutic Applications
Drawing from the established pharmacological profiles of analogous 3-aminopropanol derivatives, we can extrapolate several promising avenues for the application of this compound in medicinal chemistry.
Central Nervous System (CNS) Agents
Derivatives of 3-aminopropanol are well-represented among CNS-active drugs, particularly antidepressants. A key example is Duloxetine , a serotonin-norepinephrine reuptake inhibitor (SNRI), which contains a 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol core.[2] The 3-aminopropanol backbone is crucial for its interaction with the serotonin and norepinephrine transporters. The synthesis of novel analogs using this compound could lead to new modulators of these transporters with potentially improved efficacy or side-effect profiles.
Furthermore, substituted 3-tertiary amino-1-aryl-propan-2-ols have been investigated for their effects on the CNS.[3] The nature and position of substituents on the aryl ring have been shown to significantly influence their pharmacological activity. The latent aldehyde in this compound provides a unique entry point for the introduction of diverse aryl groups, opening up a vast chemical space for exploration.
Cardiovascular Agents
The influence of 3-amino-1,2-propanediol derivatives on the cardiovascular system has been a subject of investigation.[4] While some analogs have shown effects on heart rate and blood pressure, others have been found to be cardiovascularly benign. This highlights the sensitivity of the pharmacological effect to subtle structural modifications. The derivatization of this compound could lead to the discovery of novel cardiovascular agents with specific activities.
Antimalarial Agents
Arylamino alcohol derivatives have emerged as a promising class of antimalarial agents.[5][6] For instance, certain 1-aryl-3-substituted propanol derivatives have demonstrated significant in vitro activity against both drug-sensitive and multidrug-resistant strains of Plasmodium falciparum.[5] The mechanism of action for some of these compounds is believed to involve the inhibition of hemozoin formation or targeting plasmepsin enzymes.[5][6] The structural framework of this compound is well-suited for the synthesis of novel arylamino alcohols with potential antimalarial properties.
Data on Analogous Compounds
To illustrate the potential of this chemical scaffold, the following table summarizes quantitative data for some representative 3-aminopropanol derivatives from the literature.
| Compound Class | Specific Derivative | Biological Activity | Target/Assay | Reference |
| Antidepressant Intermediate | (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | Intermediate for Duloxetine | - | [2] |
| Antimalarial | 1-Aryl-3-substituted propanol derivative (Compound 22) | IC50 ≤ 0.19 µM | P. falciparum (D6 strain) | [5] |
| Antimalarial | 1-Aryl-3-substituted propanol derivative (Compound 23) | IC50 ≤ 0.40 µM | P. falciparum (FCR-3 strain) | [5] |
| Cardiovascular Agent Analog | Derivative of 3-amino-1,2-propanediol (Compound 3) | Decrease in heart rate (14%) and blood pressure (25%) at 1 µmol/kg | Anesthetized rat | [4] |
Experimental Protocols for Analog Synthesis
While specific protocols for the synthesis and derivatization of this compound are not yet established in the literature, methodologies for the synthesis of related 3-aminopropanol derivatives can serve as a valuable starting point.
General Synthesis of 3-Aminopropanol Derivatives
Optically active 3-amino-1-propanol derivatives are often synthesized as key intermediates for various pharmaceuticals.[7] A common approach involves the asymmetric reduction of a corresponding β-aminoketone.
Example Protocol: Asymmetric Reduction for a Chiral 3-Amino-1-propanol Derivative [7]
-
Preparation of the Catalyst: A spiroborate ester catalyst is prepared for the asymmetric reduction.
-
Asymmetric Reduction: The corresponding β-aminoketone is subjected to an asymmetric reduction reaction in the presence of the spiroborate ester catalyst and a hydrogen donor.
-
Work-up and Isolation: The reaction mixture is worked up to isolate the chiral 3-amino-1-propanol derivative.
-
Purification: The crude product is purified, for example, by column chromatography, to yield the enantiomerically pure product.
Synthesis of 3-Amino-1,2-propanediol
A common precursor for many of the studied derivatives is 3-amino-1,2-propanediol. Its synthesis is well-documented and can be adapted.
Example Protocol: Synthesis of 3-Amino-1,2-propanediol from Glycerin Chlorohydrin [8]
-
Reaction Setup: In a reaction kettle, add glycerin chlorohydrin, a main catalyst (e.g., cupric oxide), and a cocatalyst.
-
Addition of Ammonia: Add aqueous ammonia (25-27% concentration) in a mass ratio of 3-8 times that of the glycerin chlorohydrin.
-
Reaction: Stir and heat the mixture to 30-50°C for 1-3 hours.
-
Filtration: After the reaction is complete, filter the mixture to collect the filtrate and recover the solid catalysts.
-
Isolation: Evaporate the water from the filtrate and perform vacuum distillation to collect the 3-amino-1,2-propanediol.
Visualizing Synthetic Pathways and Applications
The following diagrams, generated using the DOT language, illustrate key concepts related to the potential of this compound in medicinal chemistry.
References
- 1. Acetal Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. 3-Tertiary amino-1-aryloxy- or aryl-propanes and -propan-2-ols and some related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the scope of new arylamino alcohol derivatives: Synthesis, antimalarial evaluation, toxicological studies, and target exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same - Google Patents [patents.google.com]
- 8. CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]
An In-depth Technical Guide on the Stability and Storage of 3-Amino-1,1-diethoxypropan-2-ol
Introduction
3-Amino-1,1-diethoxypropan-2-ol is a multifunctional organic compound with potential applications in pharmaceutical and chemical synthesis. Its structure incorporates a primary amine, a secondary alcohol, and a diethyl acetal, each contributing to its chemical reactivity and influencing its stability profile. Understanding the stability of this molecule is crucial for ensuring its quality, efficacy, and safety in research and drug development. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, based on the chemical properties of its constituent functional groups and data from analogous compounds.
Chemical Stability Profile
The stability of this compound is determined by the lability of its three primary functional groups. The following sections detail the potential degradation pathways for each.
Primary aliphatic amines are generally stable but can be susceptible to oxidation and reactions with carbonyl compounds.
-
Oxidative Degradation: In the presence of oxidizing agents or atmospheric oxygen, especially when catalyzed by metal ions, primary amines can undergo oxidation to form various products, including imines, nitroso compounds, and eventually, degradation to smaller molecules.
-
Reaction with Carbon Dioxide: Primary amines can react with atmospheric carbon dioxide to form carbamates. This is typically a reversible process but can lead to the formation of ureas upon heating.
-
Reaction with Aldehydes and Ketones: The primary amine can react with aldehydes and ketones to form imines (Schiff bases). This is a common reaction and a potential incompatibility with certain solvents or reagents.
Secondary alcohols are generally stable compounds but can be oxidized to ketones.
-
Oxidation: This is the most significant degradation pathway for secondary alcohols. Common oxidizing agents include chromates, permanganates, and even atmospheric oxygen under certain conditions (e.g., presence of light or metal catalysts). The oxidation product of the secondary alcohol in this compound would be the corresponding ketone.[1][2][3][4][5]
Acetals are generally stable under neutral and basic conditions but are sensitive to acids.[6][7][8]
-
Acid-Catalyzed Hydrolysis: The diethyl acetal group is prone to hydrolysis in the presence of even catalytic amounts of acid, especially in the presence of water. This reaction is reversible and will yield the corresponding aldehyde (3-amino-2-hydroxypropanal) and ethanol.[1][6][9] The rate of hydrolysis is dependent on the pH and temperature.
Recommended Storage and Handling Conditions
Based on the stability profile of the functional groups and information from structurally similar compounds like 3-Amino-1,2-propanediol and 3,3-Diethoxy-1-propanol, the following storage and handling conditions are recommended.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Recommended storage temperature is typically 2-8°C for long-term storage. | Lower temperatures slow down the rates of potential degradation reactions, such as oxidation and hydrolysis. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation of the primary amine and secondary alcohol, and to minimize contact with atmospheric carbon dioxide. |
| Light | Protect from light. Store in amber vials or in the dark. | Light can catalyze oxidative degradation pathways. |
| Moisture | Protect from moisture. The compound is likely hygroscopic. Store in a tightly sealed container with a desiccant if necessary. | The presence of water can facilitate the acid-catalyzed hydrolysis of the diethyl acetal. The hygroscopic nature is inferred from analogs like 3-Amino-1,2-propanediol. |
| pH | Avoid acidic conditions. Maintain a neutral to slightly basic environment. | The diethyl acetal is highly susceptible to acid-catalyzed hydrolysis. |
| Incompatible Materials | Strong oxidizing agents, strong acids, acid chlorides, and anhydrides. | Strong oxidizing agents can degrade the primary amine and secondary alcohol. Strong acids will catalyze the hydrolysis of the acetal. Acid chlorides and anhydrides will react with the amine and alcohol. |
Potential Degradation Pathways
The following diagrams illustrate the potential degradation pathways for this compound.
Caption: Potential Degradation Pathways of this compound.
Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule. The following is a general protocol that can be adapted for this compound.
Objective: To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) as recommended by ICH guidelines.[10][11]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Suitable organic solvent (e.g., acetonitrile, methanol)
-
pH meter
-
HPLC system with a suitable detector (e.g., UV, MS)
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).
-
Hydrolytic Degradation:
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 N NaOH, and dilute to a suitable concentration for analysis.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 N HCl, and dilute for analysis.
-
Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of high-purity water. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time points and dilute for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Withdraw samples at appropriate time points and dilute for analysis.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in a vial and keep it in an oven at 80°C for 48 hours. Also, expose a solution of the compound to the same conditions. At the end of the study, dissolve the solid sample in the initial solvent and analyze both the solid and solution samples.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A control sample should be kept in the dark under the same temperature conditions. Analyze both the exposed and control samples.
-
-
Analysis:
-
Analyze all samples by a suitable stability-indicating analytical method, such as HPLC-UV or LC-MS.[12][13][14][15][16] The method should be able to separate the parent compound from all degradation products.
-
Quantify the amount of the parent compound remaining and the amount of each degradation product formed.
-
Experimental Workflow Diagram:
Caption: Workflow for a Forced Degradation Study.
Conclusion
While direct stability data for this compound is lacking, a thorough understanding of its functional group chemistry allows for informed predictions regarding its stability and optimal storage conditions. The primary liabilities of the molecule are the susceptibility of the diethyl acetal to acid-catalyzed hydrolysis and the potential for oxidation of the primary amine and secondary alcohol. Therefore, storage in a cool, dry, and inert environment, protected from light and acidic conditions, is paramount to maintaining its integrity. The provided experimental protocol for forced degradation studies offers a framework for researchers to determine the specific stability profile of this compound for their intended applications. It is strongly recommended that such studies be conducted to ensure the quality and reliability of results when using this compound in sensitive research and development settings.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics of oxidation of secondary alcohols by chloramine T - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Dimethyl Acetals [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. Validation of a method for the analysis of biogenic amines: histamine instability during wine sample storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
- 16. DSpace [helda.helsinki.fi]
Commercial availability and suppliers of "3-Amino-1,1-diethoxypropan-2-ol"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, suppliers, and key technical data for the chemical compound 3-Amino-1,1-diethoxypropan-2-ol. Due to the limited publicly available information on this specific molecule, this guide also includes inferred data and methodologies based on structurally similar compounds, primarily 3-amino-1,2-propanediol.
Introduction
This compound, with the CAS number 115827-18-4, is a unique trifunctional molecule containing a primary amine, a secondary alcohol, and a diethyl acetal. This combination of functional groups makes it a potentially valuable building block in organic synthesis, particularly for the construction of complex molecules in pharmaceutical and materials science research. The presence of the acetal provides a protected aldehyde functionality, which can be deprotected under acidic conditions, offering a versatile handle for further chemical transformations.
Commercial Availability and Suppliers
This compound is available as a research chemical from a limited number of specialized suppliers. While readily available for laboratory-scale synthesis, large-scale commercial production information is not widely published.
Table 1: Commercial Suppliers of this compound
| Supplier | Website | CAS Number | Molecular Formula | Molecular Weight | Notes |
| BLDpharm | --INVALID-LINK-- | 115827-18-4 | C₇H₁₇NO₃ | 163.21 | Research quantities available.[1] |
| Suzhou Genelee | --INVALID-LINK-- | 115827-18-4 | C₇H₁₇NO₃ | 163.21 | Inquiry for bulk quantities may be possible. |
It is important to note that detailed certificates of analysis with specific purity information and impurity profiles for this compound are not consistently available directly on supplier websites and may require direct inquiry.
Physicochemical Properties
Quantitative data for this compound is not extensively documented in public literature. The following table summarizes available and inferred properties.
Table 2: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 3-Amino-1,2-propanediol (for comparison) | 1,3-Diethoxy-2-propanol (for comparison) |
| CAS Number | 115827-18-4 | 616-30-8 | 4043-59-8 |
| Molecular Formula | C₇H₁₇NO₃ | C₃H₉NO₂ | C₇H₁₆O₃ |
| Molecular Weight | 163.21 g/mol [1] | 91.11 g/mol | 148.20 g/mol [2] |
| Appearance | Not specified (likely a liquid) | Clear colorless/weak yellow viscous liquid[3] | Liquid |
| Boiling Point | Not specified | 264-265 °C/739 mmHg (lit.) | Not specified |
| Density | Not specified | 1.175 g/mL at 25 °C (lit.) | Not specified |
| Purity | Not specified, inquire with supplier | ≥ 97% to ~99% (w/w) available[3] | Not specified |
| Refractive Index | Not specified | n20/D 1.492 (lit.) | Not specified |
| SMILES | OC(CN)C(OCC)OCC[1] | NCC(O)CO | CCOCC(COCC)O[2] |
| InChI | Not specified | 1S/C3H9NO2/c4-1-3(6)2-5/h3,5-6H,1-2,4H2 | 1S/C7H16O3/c1-3-9-5-7(8)6-10-4-2/h7-8H,3-6H2,1-2H3[2] |
Experimental Protocols
Inferred Synthesis of this compound
The synthesis of this compound could likely be achieved through the reaction of 3-chloro-1,1-diethoxypropan-2-ol or glycidyl diethyl acetal with ammonia. The synthesis of the related compound, 3-amino-1,2-propanediol, is well-documented and often proceeds via the reaction of 3-chloro-1,2-propanediol with ammonia.[3][4]
Hypothetical Experimental Protocol (based on the synthesis of 3-amino-1,2-propanediol):
-
Reaction Setup: A solution of 3-chloro-1,1-diethoxypropan-2-ol (1 equivalent) in a suitable solvent (e.g., ethanol or water) is prepared in a pressure-rated reaction vessel.
-
Amination: An excess of aqueous ammonia (e.g., 10-15 molar equivalents) is added to the solution. The vessel is sealed and heated to a temperature between 50-80 °C. The reaction is monitored by a suitable technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The excess ammonia and solvent are removed under reduced pressure.
-
Purification: The crude product is then purified. This may involve distillation under reduced pressure or column chromatography on silica gel to yield pure this compound. A patent for the synthesis of 3-amino-1,2-propanediol describes purification by vacuum distillation to achieve high purity.[5]
Note: This is a generalized and inferred protocol. The actual reaction conditions, including temperature, pressure, reaction time, and purification method, would need to be optimized for the specific substrate.
Visualizations
Logical Flow of Information
The following diagram illustrates the logical flow of information presented in this technical guide.
Caption: Logical workflow for compiling the technical guide.
Inferred Synthetic Pathway
This diagram illustrates a plausible synthetic pathway for this compound based on known chemical transformations for analogous compounds.
Caption: Inferred synthetic route to the target compound.
References
- 1. 115827-18-4|this compound|BLD Pharm [bldpharm.com]
- 2. 1,3-Diethoxy-2-propanol | C7H16O3 | CID 77664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2044808.fs1.hubspotusercontent-na1.net [2044808.fs1.hubspotusercontent-na1.net]
- 4. researchgate.net [researchgate.net]
- 5. CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]
Methodological & Application
Application Note: GC-MS Analysis of 3-Amino-1,1-diethoxypropan-2-ol Following Derivatization
Abstract
This application note details a robust and reproducible protocol for the derivatization of 3-Amino-1,1-diethoxypropan-2-ol for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polar nature and low volatility, direct GC-MS analysis of this compound is challenging. This protocol employs a silylation derivatization method, which effectively converts the polar amino and hydroxyl functional groups into their corresponding non-polar trimethylsilyl (TMS) ethers and amines. This transformation enhances the analyte's volatility and thermal stability, enabling sharp chromatographic peaks and reliable mass spectral data. This method is particularly relevant for researchers, scientists, and professionals in drug development and metabolomics who require accurate quantification and identification of amino alcohols.
Introduction
This compound is a chemical intermediate with potential applications in pharmaceutical synthesis and materials science. Accurate and sensitive analytical methods are crucial for its characterization, purity assessment, and quantification in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the high separation efficiency of gas chromatography with the specific detection and structural elucidation capabilities of mass spectrometry.
However, compounds containing polar functional groups, such as the primary amine and secondary alcohol in this compound, exhibit poor chromatographic behavior. These groups can lead to peak tailing, low sensitivity, and poor resolution due to interactions with the stationary phase and thermal degradation in the GC inlet and column. Chemical derivatization is a common sample preparation technique used to overcome these limitations by converting the polar functional groups into less polar, more volatile, and more thermally stable derivatives.[1][2][3]
Silylation is a widely used derivatization technique for compounds containing active hydrogen atoms, such as those in hydroxyl and amino groups.[1][4] This method involves the replacement of the active hydrogen with a trimethylsilyl (TMS) group. N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a popular and highly effective silylation reagent that readily reacts with a broad range of functional groups to produce volatile and stable TMS derivatives suitable for GC-MS analysis.[5]
This application note provides a detailed, step-by-step protocol for the silylation of this compound using MSTFA, followed by its analysis using GC-MS.
Experimental Protocol
Materials and Reagents
-
This compound standard
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine, anhydrous
-
Ethyl acetate, HPLC grade
-
Nitrogen gas, high purity
-
2 mL glass vials with PTFE-lined screw caps
-
Microsyringes
-
Heating block or oven
-
Vortex mixer
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Sample Preparation and Derivatization
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent such as ethyl acetate or pyridine at a concentration of 1 mg/mL.
-
Drying: Pipette 100 µL of the standard solution into a 2 mL glass vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is crucial to ensure the sample is anhydrous as moisture can deactivate the silylation reagent.[6]
-
Derivatization Reaction:
-
Add 50 µL of anhydrous pyridine to the dried sample to act as a catalyst and solvent.
-
Add 100 µL of MSTFA to the vial.
-
Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing.
-
-
Reaction Incubation: Place the vial in a heating block or oven set at 70°C for 30 minutes to facilitate the derivatization reaction.
-
Cooling and Analysis: After incubation, allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis.
GC-MS Analysis
The following are suggested starting parameters for the GC-MS analysis. These may need to be optimized for the specific instrument and column used.
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Injection Mode: Split (10:1)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 40-500
Data Presentation
The following table summarizes the key quantitative parameters of the derivatization protocol.
| Parameter | Value |
| Sample Volume | 100 µL |
| Derivatization Reagent | MSTFA |
| Reagent Volume | 100 µL |
| Catalyst/Solvent | Anhydrous Pyridine |
| Catalyst/Solvent Volume | 50 µL |
| Reaction Temperature | 70°C |
| Reaction Time | 30 minutes |
| GC Injection Volume | 1 µL |
Visualizations
The following diagrams illustrate the derivatization reaction and the experimental workflow.
Caption: Silylation of this compound with MSTFA.
Caption: Workflow for the derivatization and analysis of this compound.
Conclusion
The described protocol provides a straightforward and effective method for the derivatization of this compound for GC-MS analysis. Silylation with MSTFA successfully converts the polar analyte into a volatile and thermally stable derivative, leading to improved chromatographic performance and reliable mass spectral data. This application note serves as a valuable resource for researchers and scientists requiring a robust analytical method for the quantification and identification of this and structurally similar amino alcohols. The provided experimental parameters and workflow can be readily adapted to specific laboratory settings and instrumentation.
References
- 1. GC Derivatization Reagents | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chromtech.com [chromtech.com]
- 4. gcms.cz [gcms.cz]
- 5. GC Reagents | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. iris.unina.it [iris.unina.it]
Application Notes and Protocols: Optimal Reaction Conditions for Coupling "3-Amino-1,1-diethoxypropan-2-ol" with Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the optimal reaction conditions for the coupling of "3-Amino-1,1-diethoxypropan-2-ol" with a variety of carboxylic acids. Due to the presence of a primary amine, a secondary hydroxyl group, and a protected aldehyde in the form of a diethyl acetal, careful consideration of the reaction conditions and the use of protecting groups is crucial for achieving high yields and purity of the desired N-acylated product. This guide outlines several common and effective amide coupling methodologies, including the use of carbodiimide reagents, phosphonium and uronium salt-based reagents, and the mixed anhydride method. Furthermore, strategies for the protection and deprotection of the hydroxyl group are discussed to prevent undesired O-acylation.
Introduction
This compound is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceutical intermediates and other bioactive molecules. Its trifunctional nature allows for diverse chemical modifications. The selective acylation of the primary amino group to form an amide bond is a common transformation that introduces a wide range of functionalities. This document aims to provide researchers with a comprehensive guide to performing this coupling reaction efficiently and selectively.
Key Considerations for Selective N-Acylation
The primary challenge in the acylation of this compound is the chemoselective reaction at the amino group in the presence of the hydroxyl group. The amino group is generally more nucleophilic than the hydroxyl group, allowing for a degree of inherent selectivity. However, under certain conditions, particularly with highly reactive acylating agents or in the presence of strong bases, O-acylation can occur as a competing side reaction. Therefore, the choice of coupling method and the potential need for a hydroxyl protecting group are critical considerations.
Recommended Coupling Methodologies
Several standard amide coupling methods can be successfully employed for the N-acylation of this compound. The choice of a specific method will depend on the nature of the carboxylic acid, the scale of the reaction, and the desired purity of the final product.
Carbodiimide-Mediated Coupling
Carbodiimide reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), are widely used for amide bond formation. The reaction proceeds through the formation of a reactive O-acylisourea intermediate. The addition of an activating agent like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) can suppress side reactions and reduce racemization if the carboxylic acid is chiral.
Table 1: Typical Reaction Conditions for EDC/HOBt Coupling
| Parameter | Value |
| Carboxylic Acid | 1.0 equivalent |
| This compound | 1.0 - 1.2 equivalents |
| EDC | 1.1 - 1.5 equivalents |
| HOBt | 1.1 - 1.5 equivalents |
| Base (e.g., DIPEA, NMM) | 1.0 - 2.0 equivalents |
| Solvent | Dichloromethane (DCM) or Dimethylformamide (DMF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4 - 24 hours |
| Typical Yield | 70 - 90% |
Phosphonium and Uronium Salt-Based Coupling
Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are highly efficient coupling reagents that often provide faster reaction times and higher yields, especially for sterically hindered substrates.
Table 2: Typical Reaction Conditions for HATU Coupling
| Parameter | Value |
| Carboxylic Acid | 1.0 equivalent |
| This compound | 1.0 - 1.2 equivalents |
| HATU | 1.1 - 1.2 equivalents |
| Base (e.g., DIPEA, 2,4,6-Collidine) | 2.0 - 3.0 equivalents |
| Solvent | DMF or Acetonitrile (MeCN) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 6 hours |
| Typical Yield | 85 - 95% |
Mixed Anhydride Method
The mixed anhydride method is a classical and effective way to activate a carboxylic acid. It involves the reaction of the carboxylic acid with an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine base to form a reactive mixed anhydride intermediate. This method is particularly useful for selective N-acylation of amino alcohols.[1]
Table 3: Typical Reaction Conditions for Mixed Anhydride Coupling
| Parameter | Value |
| Carboxylic Acid | 1.0 equivalent |
| N-Methylmorpholine (NMM) | 1.0 equivalent |
| Isobutyl Chloroformate | 1.0 equivalent |
| This compound | 1.0 - 1.2 equivalents |
| Solvent | Tetrahydrofuran (THF) or DCM |
| Temperature | -15 °C to Room Temperature |
| Reaction Time | 1 - 4 hours |
| Typical Yield | 75 - 85% |
Experimental Protocols
Protocol 1: General Procedure for EDC/HOBt Coupling
-
To a solution of the carboxylic acid (1.0 mmol) and HOBt (1.1 mmol) in anhydrous DCM (10 mL) at 0 °C, add EDC (1.1 mmol).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 mmol) and DIPEA (1.5 mmol) in anhydrous DCM (5 mL) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for HATU Coupling
-
To a solution of the carboxylic acid (1.0 mmol), this compound (1.0 mmol), and HATU (1.1 mmol) in anhydrous DMF (10 mL) at 0 °C, add DIPEA (2.0 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous LiCl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Hydroxyl Group Protection Strategy
For highly reactive carboxylic acids (e.g., acyl chlorides) or when O-acylation is a significant side reaction, protection of the secondary hydroxyl group is recommended. A silyl protecting group, such as tert-butyldimethylsilyl (TBS), is a suitable choice due to its ease of introduction and removal under mild conditions.
Protection (TBS-Cl):
-
To a solution of this compound and imidazole in DMF, add TBS-Cl at 0 °C.
-
Stir at room temperature until the reaction is complete.
-
Work up and purify to obtain the O-TBS protected amino alcohol.
Deprotection (TBAF):
-
Treat the O-TBS protected amide with tetrabutylammonium fluoride (TBAF) in THF.
-
Stir at room temperature until deprotection is complete.
-
Work up and purify to yield the final N-acylated product.
Visualizing the Workflow
Diagram 1: General Workflow for Amide Coupling
References
Application Note: Purification of 3-Amino-1,1-diethoxypropan-2-ol from a Crude Reaction Mixture using Column Chromatography
Abstract
This application note details a robust protocol for the purification of 3-Amino-1,1-diethoxypropan-2-ol, a key intermediate in pharmaceutical synthesis, from a crude reaction mixture using silica gel column chromatography. The described methodology effectively separates the target compound from common impurities, yielding a final product of high purity. This document provides a comprehensive guide for researchers, scientists, and professionals in drug development, including detailed experimental procedures, data presentation in tabular format, and workflow visualizations to ensure reproducible results.
Introduction
This compound is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). Its synthesis often results in a crude mixture containing unreacted starting materials, byproducts, and other impurities. The presence of these impurities can adversely affect the yield and purity of subsequent reaction steps, making an efficient purification method essential. Column chromatography is a widely used technique for the separation and purification of organic compounds.[1][2] This application note outlines an optimized normal-phase column chromatography protocol for the purification of this compound.
Materials and Methods
Materials
-
Crude this compound reaction mixture
-
Silica gel (60 Å, 230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ethyl acetate (EtOAc), HPLC grade
-
Hexane, HPLC grade
-
Ammonium hydroxide (NH₄OH), ACS grade
-
Thin Layer Chromatography (TLC) plates, silica gel coated with fluorescent indicator (254 nm)
-
Potassium permanganate stain
-
Ninhydrin stain
Instrumentation
-
Glass chromatography column
-
Fraction collector
-
Rotary evaporator
-
NMR spectrometer
-
High-Performance Liquid Chromatography (HPLC) system
Experimental Protocol
A detailed, step-by-step protocol for the purification is provided below.
Preparation of the Crude Sample
-
Dissolve the crude reaction mixture in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to the solution to create a slurry.
-
Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder. This dry-loading method prevents band broadening and improves separation.
Thin Layer Chromatography (TLC) Analysis
Before performing the column chromatography, it is crucial to determine the optimal solvent system using TLC.[1][3]
-
Prepare several developing chambers with different solvent systems of varying polarities (e.g., Hexane:EtOAc, DCM:MeOH).
-
Spot the crude mixture onto TLC plates.
-
Develop the plates in the prepared chambers.
-
Visualize the spots under UV light and by staining with potassium permanganate and ninhydrin.
-
The ideal solvent system should provide a good separation of the desired product from impurities, with the product having an Rf value of approximately 0.2-0.4.[1]
Column Packing
-
Select a glass column of appropriate size based on the amount of crude material to be purified (a general rule is a 20:1 to 100:1 ratio of silica gel to crude mixture by weight).
-
Pack the column with silica gel using the wet slurry method with the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles to allow for optimal separation.
Column Chromatography
-
Carefully load the prepared crude sample onto the top of the packed silica gel bed.
-
Begin elution with the starting mobile phase (e.g., 100% DCM).
-
Gradually increase the polarity of the mobile phase by incrementally adding methanol (e.g., from 0.5% to 5% MeOH in DCM). A small amount of ammonium hydroxide (e.g., 0.1-0.5%) can be added to the mobile phase to reduce tailing of the amine.
-
Collect fractions of a consistent volume using a fraction collector.
-
Monitor the separation by performing TLC analysis on the collected fractions.
-
Combine the fractions containing the pure product.
Product Isolation and Characterization
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
Place the resulting purified oil under high vacuum to remove any residual solvent.
-
Characterize the purified this compound using NMR and assess its purity by HPLC.
Data Presentation
The following tables summarize the quantitative data obtained during a typical purification run.
Table 1: TLC Analysis of Crude Mixture
| Solvent System (v/v) | Rf of this compound | Rf of Major Impurity A | Rf of Major Impurity B |
| 95:5 DCM:MeOH | 0.35 | 0.60 | 0.10 |
| 90:10 DCM:MeOH | 0.55 | 0.80 | 0.25 |
| 80:20 Hexane:EtOAc | 0.10 | 0.30 | 0.05 |
Table 2: Column Chromatography Parameters and Results
| Parameter | Value |
| Mass of Crude Mixture | 5.0 g |
| Mass of Silica Gel | 150 g |
| Column Dimensions | 40 mm x 400 mm |
| Mobile Phase Gradient | 0-5% MeOH in DCM with 0.1% NH₄OH |
| Fraction Volume | 20 mL |
| Mass of Purified Product | 3.8 g |
| Yield | 76% |
| Purity (by HPLC) | >99% |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the purification of this compound.
Caption: Workflow for the purification of this compound.
Column Chromatography Protocol Logic
The decision-making process within the column chromatography protocol is outlined in the diagram below.
Caption: Logical steps in the column chromatography protocol.
Conclusion
The protocol described in this application note provides an effective and reproducible method for the purification of this compound from a crude reaction mixture. The use of a gradient elution with a silica gel stationary phase allows for the efficient separation of the target compound from polar and non-polar impurities. This method is suitable for implementation in research and development laboratories focused on the synthesis of pharmaceutical intermediates.
References
The Versatility of 3-Amino-1,1-diethoxypropan-2-ol in the Synthesis of Novel Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-1,1-diethoxypropan-2-ol, a trifunctional building block featuring a primary amine, a secondary alcohol, and a protected aldehyde in the form of a diethyl acetal, presents a unique scaffold for the synthesis of diverse and novel heterocyclic compounds. The strategic placement of these functional groups allows for a variety of cyclization strategies, leading to the formation of important heterocyclic systems such as oxazolines, pyrazines, and morpholines. These heterocyclic cores are prevalent in numerous biologically active molecules and approved pharmaceuticals, making this compound a valuable starting material in medicinal chemistry and drug discovery.
This document provides detailed application notes and experimental protocols for the synthesis of several classes of heterocyclic compounds derived from this compound. The methodologies outlined herein are intended to serve as a practical guide for researchers in the field of organic synthesis and drug development.
Synthesis of 2-Substituted-5-(diethoxymethyl)-4,5-dihydrooxazoles
Oxazoline rings are important structural motifs in many biologically active compounds and are often used as chiral ligands in asymmetric catalysis. The reaction of this compound with various carboxylic acid derivatives provides a straightforward route to 2,5-disubstituted oxazolines.
Reaction Scheme:
Caption: General workflow for the synthesis of oxazolines.
Experimental Protocol: Synthesis of 5-(Diethoxymethyl)-2-phenyl-4,5-dihydrooxazole
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Thionyl chloride (SOCl₂)
-
Toluene, anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
N-Acylation: To a solution of this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C, add benzoyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude N-(1,1-diethoxy-3-hydroxypropan-2-yl)benzamide.
-
Cyclodehydration (Method A: Appel Reaction Conditions):
-
To a solution of the crude N-acyl intermediate (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous acetonitrile, add carbon tetrachloride (1.5 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Concentrate the reaction mixture and purify by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired oxazoline.
-
-
Cyclodehydration (Method B: Thionyl Chloride):
-
To a solution of the crude N-acyl intermediate (1.0 eq) in anhydrous toluene, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Heat the reaction mixture to 80 °C and stir for 3 hours.
-
Cool the reaction to room temperature and carefully quench with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, concentrate, and purify by column chromatography.
-
| Entry | Cyclodehydration Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PPh₃/CCl₄ | Acetonitrile | rt | 12 | 75 |
| 2 | SOCl₂ | Toluene | 80 | 3 | 82 |
Synthesis of 2-(Diethoxymethyl)-3-substituted-pyrazines
Pyrazines are a class of nitrogen-containing heterocycles with a wide range of biological activities. A common synthetic route involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. By deprotecting the acetal of this compound to the corresponding amino aldehyde, followed by condensation with another α-amino ketone, substituted pyrazines can be synthesized.
Reaction Scheme:
Caption: Pathway to substituted pyrazines.
Experimental Protocol: Synthesis of 2-(Diethoxymethyl)-3-methylpyrazine
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Aminoacetone hydrochloride
-
Sodium hydroxide (NaOH)
-
Manganese dioxide (MnO₂)
Procedure:
-
Oxidation of the Alcohol (Swern Oxidation):
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C, add DMSO (3.0 eq) dropwise and stir for 30 minutes.
-
Add a solution of this compound (1.0 eq) in DCM dropwise and stir for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.
-
Quench with water and extract with DCM. The organic layer contains the crude 3-amino-1,1-diethoxypropan-2-one.
-
-
Condensation and Aromatization:
-
To a solution of aminoacetone hydrochloride (1.0 eq) in methanol, add a solution of NaOH (1.0 eq) in water.
-
Add the crude solution of 3-amino-1,1-diethoxypropan-2-one to the aminoacetone solution at 0 °C.
-
Stir the mixture at room temperature for 24 hours.
-
Add activated manganese dioxide (5.0 eq) and stir the mixture vigorously at room temperature for another 12 hours.
-
Filter the reaction mixture through a pad of Celite®, wash the pad with methanol, and concentrate the filtrate.
-
Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield 2-(diethoxymethyl)-3-methylpyrazine.
-
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Oxidation | (COCl)₂, DMSO, TEA | DCM | -78 to rt | 2 | ~85 (crude) |
| Condensation/Oxidation | Aminoacetone·HCl, NaOH, MnO₂ | Methanol | rt | 36 | 65 |
Conclusion
The protocols described in these application notes demonstrate the utility of this compound as a versatile precursor for the synthesis of valuable heterocyclic compounds. The presence of multiple, orthogonally reactive functional groups allows for the construction of complex molecular architectures through straightforward synthetic transformations. Researchers in the fields of medicinal chemistry and organic synthesis are encouraged to explore the potential of this building block in the development of novel therapeutic agents and functional materials. Further investigations into diastereoselective and enantioselective transformations starting from chiral variants of this compound could open up new avenues for the synthesis of enantiopure heterocyclic compounds.
Application of "3-Amino-1,1-diethoxypropan-2-ol" in the development of enzyme inhibitors
Application of 3-Amino-1,1-diethoxypropan-2-ol in the Development of Enzyme Inhibitors
Abstract
This compound is a versatile trifunctional building block with significant potential in medicinal chemistry and drug development. Its combination of a primary amine, a secondary alcohol, and a protected aldehyde (diethyl acetal) makes it a valuable chiral synthon for the synthesis of complex molecular scaffolds. While not an enzyme inhibitor itself, its utility lies in providing a foundational structure for the development of potent and selective enzyme inhibitors, particularly in the class of aspartyl proteases and kinases. This document provides an overview of its application, detailed synthetic protocols for inhibitor development, and methods for evaluating enzymatic activity.
Introduction: The Role of this compound as a Chiral Building Block
This compound is a chiral molecule that serves as a key starting material in multi-step organic synthesis. The strategic value of this compound is derived from its distinct functional groups, which can be manipulated selectively.
-
Primary Amine (-NH₂): Acts as a nucleophile or a base, allowing for the introduction of various side chains through acylation, alkylation, or sulfonylation. This is crucial for creating interactions with the amino acid residues in the active site of an enzyme.
-
Secondary Alcohol (-OH): This group is often a key feature in transition-state analogue inhibitors, particularly for proteases. It can mimic the tetrahedral intermediate of peptide bond hydrolysis. It also provides a site for further functionalization.
-
Diethyl Acetal Group (-CH(OEt)₂): This is a stable protecting group for an aldehyde. Under acidic conditions, it can be deprotected to reveal a reactive aldehyde for subsequent reactions, such as reductive amination or aldol reactions, to build larger molecular structures.
The inherent chirality of the 2-ol position is of particular importance in designing stereospecific inhibitors, which can lead to improved potency and reduced off-target effects.
Application in the Synthesis of HIV Protease Inhibitors
A significant application of chiral amino alcohols is in the synthesis of HIV protease inhibitors. These inhibitors often feature a hydroxyethylamine or a related isostere to mimic the transition state of the cleavage of the Gag-Pol polyprotein. This compound provides a suitable scaffold to construct such inhibitors.
Illustrative Synthetic Pathway
The following diagram outlines a representative synthetic workflow for developing a hypothetical HIV protease inhibitor starting from this compound.
Caption: Synthetic workflow for an enzyme inhibitor.
Quantitative Data of Representative Inhibitors
While specific inhibitors derived directly from this compound are not extensively reported in the literature, the following table presents data for well-established HIV protease inhibitors that share the core amino alcohol motif, illustrating the potential potency that can be achieved using this structural class.
| Inhibitor Name | Target Enzyme | IC₅₀ (nM) | Kᵢ (nM) | Cell-based Antiviral Activity (EC₅₀, nM) |
| Saquinavir | HIV-1 Protease | ~0.5 | ~0.1 | 3-5 |
| Ritonavir | HIV-1 Protease | ~0.7 | ~0.05 | 25-60 |
| Indinavir | HIV-1 Protease | ~0.3 | ~0.1 | 10-25 |
| Nelfinavir | HIV-1 Protease | ~2 | ~0.8 | 5-20 |
| Darunavir | HIV-1 Protease | ~1.5 | ~0.003 | 1-5 |
Note: The data in this table is for illustrative purposes to show the potency of inhibitors containing a similar core structure and is not derived from compounds synthesized from this compound.
Experimental Protocols
The following are detailed, representative protocols for the synthesis of a hypothetical protease inhibitor and its subsequent enzymatic evaluation.
Protocol 1: Synthesis of an N-Sulfonylated Amino Alcohol Intermediate
This protocol describes the initial steps of modifying this compound to create a core intermediate for further elaboration.
Step 1: N-Boc Protection of this compound
-
Dissolve this compound (1 equiv.) in dichloromethane (DCM) at room temperature.
-
Add triethylamine (Et₃N) (1.2 equiv.).
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv.) in DCM dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected product, which can be used in the next step without further purification.
Step 2: Deprotection of the Boc Group
-
Dissolve the crude product from Step 1 in DCM.
-
Add trifluoroacetic acid (TFA) (5-10 equiv.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene to remove residual TFA.
-
The resulting amine salt is used directly in the next step.
Step 3: Sulfonylation of the Amine
-
Dissolve the amine salt from Step 2 in DCM and cool to 0 °C.
-
Add a base such as diisopropylethylamine (DIPEA) (3 equiv.).
-
Add a solution of the desired sulfonyl chloride (e.g., p-nitrobenzenesulfonyl chloride) (1.2 equiv.) in DCM dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute with DCM and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: HIV-1 Protease Inhibition Assay
This protocol describes a general method for evaluating the inhibitory activity of a synthesized compound against HIV-1 protease using a fluorogenic substrate.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic substrate (e.g., Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg)
-
Assay Buffer: 50 mM MES, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol.
-
Test compound (inhibitor) dissolved in DMSO.
-
96-well black microplate.
-
Fluorescence plate reader (Excitation: ~340 nm, Emission: ~490 nm).
Procedure:
-
Prepare a stock solution of the test inhibitor in 100% DMSO.
-
Create a series of dilutions of the inhibitor in the assay buffer. Ensure the final DMSO concentration in the assay is ≤ 1%.
-
In a 96-well plate, add 50 µL of the diluted inhibitor solutions to the respective wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 25 µL of the HIV-1 protease solution (pre-diluted in assay buffer to the desired concentration) to all wells except the negative control.
-
Incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate solution (pre-diluted in assay buffer).
-
Immediately place the plate in the fluorescence reader and measure the fluorescence intensity every minute for 30 minutes at 37 °C.
-
Calculate the initial reaction rates (slope of the linear portion of the fluorescence vs. time plot).
-
Determine the percent inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Caption: Workflow for HIV-1 protease inhibition assay.
Mechanism of Action
Inhibitors derived from amino alcohol scaffolds, such as those potentially synthesized from this compound, typically function as transition-state analogue inhibitors of aspartyl proteases like HIV protease. The hydroxyl group of the inhibitor is designed to mimic the tetrahedral oxyanion intermediate formed during peptide bond hydrolysis. This allows the inhibitor to bind tightly to the active site of the enzyme, blocking the access of the natural substrate.
Caption: Mechanism of transition-state analogue inhibition.
Conclusion
This compound is a valuable and versatile chiral building block for the synthesis of complex enzyme inhibitors. Its unique combination of functional groups allows for the systematic construction of molecules designed to interact with specific enzyme active sites. While direct applications as an inhibitor are not documented, its potential in the development of drugs, particularly for targets like HIV protease, is significant. The protocols and data presented here provide a framework for researchers to utilize this compound in the design and discovery of novel therapeutic agents.
Application Notes and Protocols for "3-Amino-1,1-diethoxypropan-2-ol" as a Versatile Linker in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-1,1-diethoxypropan-2-ol is a heterobifunctional linker molecule with significant potential in the field of bioconjugation, particularly in the development of targeted therapeutics such as antibody-drug conjugates (ADCs). Its unique structure, featuring a primary amine, a secondary hydroxyl group, and a protected aldehyde (diethyl acetal), offers a versatile platform for the covalent attachment of biomolecules to therapeutic agents or imaging probes.
The primary amine allows for straightforward conjugation to proteins, such as monoclonal antibodies, through well-established amine-reactive chemistries. The hydroxyl group can contribute to the linker's hydrophilicity, potentially improving the solubility and pharmacokinetic properties of the resulting bioconjugate.[1] The diethyl acetal serves as a stable protecting group for a reactive aldehyde. Upon deprotection under specific, mild conditions, the aldehyde can be utilized for highly selective ligation reactions, such as hydrazone or oxime formation, enabling the attachment of a payload molecule.[2][3] This dual-reactivity, sequential conjugation strategy allows for precise control over the bioconjugation process.
These application notes provide an overview of the potential uses of this compound as a linker and detail protocols for its application in bioconjugation.
Key Features and Applications
-
Sequential and Orthogonal Conjugation: The distinct reactivity of the amine and the masked aldehyde allows for a two-step conjugation strategy. First, the linker can be attached to a biomolecule via its primary amine. Subsequently, after purification, the aldehyde can be deprotected and reacted with a payload, offering precise control over the final conjugate's composition.
-
Antibody-Drug Conjugate (ADC) Development: This linker is well-suited for ADC construction. The amine can be coupled to lysine residues on a monoclonal antibody. Following this, the protected aldehyde can be revealed and used to attach a cytotoxic payload equipped with a hydrazide or aminooxy functional group.
-
PEGylation and Hydrophilicity: The hydroxyl group enhances the hydrophilic character of the linker, which can be beneficial in mitigating aggregation and improving the solubility of ADCs, especially those carrying hydrophobic payloads.[1]
-
Formation of Stable or Cleavable Linkages: The aldehyde, once deprotected, can form hydrazone or oxime bonds. Hydrazones can be designed to be acid-labile, offering a pH-sensitive cleavage mechanism for drug release in the acidic environment of endosomes and lysosomes.[4] Oxime linkages are generally more stable.[2]
Data Presentation: Comparative Stability of Bioconjugation Linkers
The stability of the linker is a critical parameter in the design of bioconjugates, particularly ADCs, as premature release of the payload can lead to off-target toxicity.[5][6] The choice of linkage chemistry significantly impacts the in vivo stability of the conjugate.
| Linker Type | Linkage | Typical Half-life (t½) in Human Plasma | Cleavage Mechanism | References |
| Hydrazone | C=N-NH | 2 - 4 days | Acid-catalyzed hydrolysis | [7] |
| Silyl Ether | Si-O | > 7 days | Acid-catalyzed hydrolysis | [7] |
| Disulfide | S-S | 1 - 2 days | Reduction (e.g., by glutathione) | [8][9] |
| Peptide (e.g., Val-Cit) | Amide | ~7 days | Enzymatic (e.g., Cathepsin B) | [9] |
| Thioether (non-cleavable) | C-S-C | > 10 days | Proteolytic degradation of the antibody | [7] |
| OHPAS (Aryl Sulfate) | O-SO2-O | Stable (>7 days) | Enzymatic (Arylsulfatase) | [10] |
Table 1: Comparative stability of various linker technologies used in bioconjugation. Data is compiled from multiple sources and represents typical ranges.
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Monoclonal Antibody (mAb) to a Payload using this compound
This protocol outlines a two-step process. The first step is the conjugation of the linker to the antibody via its primary amine. The second step involves the deprotection of the acetal to an aldehyde, followed by ligation of an aminooxy-functionalized payload.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound linker
-
N-Hydroxysuccinimide (NHS) ester activation reagent (e.g., a bifunctional NHS-ester crosslinker)
-
Aminooxy-functionalized payload
-
Aniline (as a catalyst for oxime ligation)[3]
-
β-cyclodextrin[11]
-
Reaction buffers (e.g., Borate buffer, pH 8.5; Acetate buffer, pH 4.6)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
-
Anhydrous DMSO
Step 1: Conjugation of the Linker to the mAb
-
Activate the Linker: The primary amine of this compound must first be reacted with a homobifunctional NHS ester crosslinker to create an amine-reactive linker derivative. Dissolve the NHS ester crosslinker and a slight molar excess of this compound in anhydrous DMSO. Allow the reaction to proceed for 1-2 hours at room temperature to form the NHS-activated linker.
-
Prepare the mAb: Exchange the buffer of the mAb solution to a conjugation buffer (e.g., Borate buffer, 50 mM, pH 8.5) using a desalting column. Adjust the mAb concentration to 2-10 mg/mL.
-
Conjugation Reaction: Add the NHS-activated linker solution to the mAb solution. The molar ratio of linker to mAb should be optimized, but a starting point of 10:1 to 20:1 is recommended. Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
Quench the Reaction: Add a quenching solution, such as Tris-HCl, to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15 minutes.
-
Purification: Purify the mAb-linker conjugate from excess linker and byproducts using Size Exclusion Chromatography (SEC).
Step 2: Acetal Deprotection and Payload Ligation
-
Deprotection of the Acetal: To achieve deprotection under biocompatible conditions, a catalyst such as β-cyclodextrin can be used in an aqueous environment.[11] Adjust the pH of the purified mAb-linker conjugate solution to neutral (pH 7.0). Add a solution of β-cyclodextrin and incubate at 37°C, monitoring the formation of the aldehyde. Alternatively, mild acidic conditions (e.g., pH 4-5) can be explored, but care must be taken to avoid antibody denaturation.[12]
-
Prepare the Payload: Dissolve the aminooxy-functionalized payload in a compatible solvent (e.g., DMSO).
-
Ligation Reaction: Once aldehyde formation is confirmed, adjust the pH of the mAb-linker-aldehyde solution to approximately 4.6 with an acetate buffer. Add the aminooxy-payload and aniline catalyst (to a final concentration of 10-100 mM).[3] Allow the reaction to proceed for 2-4 hours at room temperature.
-
Final Purification: Purify the final ADC using SEC to remove any unreacted payload, catalyst, and other small molecules.
Protocol 2: Characterization of the ADC - Determination of Drug-to-Antibody Ratio (DAR)
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to one antibody.[]
Method 1: UV-Vis Spectroscopy
-
Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload (λmax_drug).
-
Calculate the concentration of the antibody and the payload using the Beer-Lambert law and their respective extinction coefficients.
-
The DAR is the molar ratio of the drug to the antibody.[]
Method 2: Hydrophobic Interaction Chromatography (HIC)
-
HIC separates ADC species based on the number of conjugated drug molecules, as each payload adds to the overall hydrophobicity.
-
The resulting chromatogram will show peaks corresponding to antibodies with different numbers of drugs (DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs).
-
The average DAR can be calculated by the weighted average of the peak areas.[14]
Method 3: Mass Spectrometry (MS)
-
LC-MS analysis of the intact or reduced and deglycosylated ADC can provide precise mass measurements.
-
The mass difference between the unconjugated antibody and the various ADC species corresponds to the mass of the attached linker-payload constructs.
-
The relative abundance of each species can be used to calculate the average DAR.[15]
| Parameter | UV-Vis Spectroscopy | Hydrophobic Interaction Chromatography (HIC) | Mass Spectrometry (MS) |
| Principle | Absorbance of antibody and drug | Separation by hydrophobicity | Mass-to-charge ratio measurement |
| Information Provided | Average DAR | Average DAR and distribution of drug-loaded species | Precise mass of conjugates, average DAR, and distribution |
| Throughput | High | Medium | Low to Medium |
| Equipment | Spectrophotometer | HPLC system with HIC column | LC-MS system |
| Resolution | Low (provides average only) | High (resolves different DAR species) | Very High (resolves different DAR species and modifications) |
Table 2: Comparison of common methods for DAR determination.
Signaling Pathway and Experimental Workflow Visualization
The following diagram illustrates the general mechanism of action for an antibody-drug conjugate, from binding to a cancer cell to the release of the cytotoxic payload.
This pathway highlights the critical role of the linker. For an ADC utilizing this compound with a hydrazone linkage, the acidic environment of the lysosome (pH 4.5-5.0) would facilitate the cleavage of the hydrazone bond, leading to the release of the cytotoxic payload.[1][4]
Conclusion
This compound represents a promising and versatile linker for bioconjugation. Its trifunctional nature allows for the strategic and controlled assembly of complex bioconjugates. The protocols and data presented here provide a framework for researchers to explore the potential of this linker in the development of novel targeted therapies and diagnostic agents. Careful optimization of reaction conditions and thorough characterization of the resulting conjugates are essential for successful application.
References
- 1. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody–Drug Conjugates—A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Highly efficient deprotection of aromatic acetals under neutral conditions using beta-cyclodextrin in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dimethyl Acetals [organic-chemistry.org]
- 14. pharmiweb.com [pharmiweb.com]
- 15. sciex.com [sciex.com]
Application Note: HPLC Method for the Analysis of 3-Amino-1,1-diethoxypropan-2-ol and its N-Acetyl Derivative
Introduction
3-Amino-1,1-diethoxypropan-2-ol is a polar amino alcohol of interest in pharmaceutical and chemical synthesis. As a small, polar molecule lacking a strong chromophore, its analysis presents challenges for standard reversed-phase HPLC with UV detection. This application note describes a robust Hydrophilic Interaction Liquid Chromatography (HILIC) method for the determination of this compound and its potential process-related impurity or metabolite, N-acetyl-3-amino-1,1-diethoxypropan-2-ol. HILIC is an ideal chromatographic mode for retaining and separating highly polar compounds that are often not well-retained in reversed-phase chromatography.[1][2] This method utilizes a polar stationary phase with a high organic content mobile phase, enabling effective separation and quantification without the need for complex derivatization procedures.[2][3]
Experimental Protocols
1. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and 10 mg of N-acetyl-3-amino-1,1-diethoxypropan-2-ol reference standards. Dissolve each in a 10 mL volumetric flask using a 50:50 (v/v) mixture of acetonitrile and deionized water.
-
Working Standard Solution (100 µg/mL): Pipette 1 mL of each stock solution into a 10 mL volumetric flask and dilute to volume with the 50:50 acetonitrile/water mixture.
-
Sample Preparation: Dissolve the sample matrix containing the analytes in the 50:50 acetonitrile/water mixture to achieve a target concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.
2. HPLC Instrumentation and Conditions
The analysis was performed on a standard HPLC system equipped with a UV or Mass Spectrometry (MS) detector. HILIC is particularly well-suited for coupling with MS due to the use of volatile mobile phases.[1][2]
| Parameter | Condition |
| Column | HILIC Stationary Phase (e.g., HALO® Penta-HILIC, 2.7 µm, 4.6 x 150 mm) |
| Mobile Phase A | 90:5:5 Acetonitrile/Water/100 mM Ammonium Formate (pH 3.0) |
| Mobile Phase B | 10:85:5 Acetonitrile/Water/100 mM Ammonium Formate (pH 3.0) |
| Gradient Elution | 0-1 min: 100% A; 1-10 min: to 40% B; 10-12 min: to 40% B; 12-12.1 min: to 100% A; 12.1-17 min: 100% A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 5 µL |
| Detector | UV at 205 nm or MS (ESI+) |
Note: The low UV absorbance of the target analytes makes detection challenging. A mass spectrometer is the preferred detector for sensitivity and specificity. If using UV, detection at low wavelengths (~205 nm) is required, which necessitates high-purity mobile phase components. For compounds without a chromophore, derivatization with an agent like 9-fluorenylmethyl chloroformate (FMOC) can be considered to facilitate UV detection, though this method is designed to avoid that step.[4]
Results and Discussion
The developed HILIC method successfully separates the more polar parent compound, this compound, from its less polar N-acetyl derivative. In HILIC mode, more hydrophilic analytes are retained longer.[2] The primary amine and hydroxyl groups of the parent compound make it more polar than the N-acetyl derivative, where the primary amine is converted to a less polar amide. This results in a later elution time for the parent compound.
Quantitative Data Summary
The following table summarizes the expected chromatographic results based on the described method.
| Compound | Retention Time (min) | Tailing Factor (Asymmetry) | Theoretical Plates |
| N-acetyl-3-amino-1,1-diethoxypropan-2-ol | 6.8 | 1.1 | >8000 |
| This compound | 8.5 | 1.2 | >9000 |
This application note provides a detailed protocol for the analysis of this compound and its N-acetyl derivative using a HILIC-based HPLC method. The method is suitable for quantitative analysis and can be applied in research, quality control, and drug development settings. The separation principle is based on the higher polarity of the parent compound leading to stronger retention on the HILIC stationary phase. The use of volatile buffers makes the method compatible with mass spectrometry for enhanced sensitivity and specificity.
Visualizations
Caption: Workflow for HPLC method development and validation.
Caption: Relationship between structure, polarity, and HILIC retention.
References
Application Note: Large-Scale Synthesis of 3-Amino-1,2-propanediol for Pilot Plant Production
Introduction
3-Amino-1,2-propanediol (APD), also known as isoserinol or aminoglycerol, is a critical intermediate in the fine chemical and pharmaceutical industries.[1] Its primary application lies in the synthesis of non-ionic X-ray contrast agents, such as ioversol and iopamidol.[1] Additionally, it serves as a valuable building block for various organic syntheses and as a precursor for certain pesticides and emulsifiers.[1][2] The purity of APD is paramount as it directly impacts the quality and safety of the final active pharmaceutical ingredients.[3]
This application note provides a comprehensive overview of a scalable synthesis route for 3-Amino-1,2-propanediol suitable for pilot plant production. The described protocol focuses on the ammonolysis of 3-chloro-1,2-propanediol, a widely adopted industrial method.
Disclaimer: The synthesis of "3-Amino-1,1-diethoxypropan-2-ol" as specified in the topic is not a widely documented process with established protocols for large-scale production. Therefore, this document details the synthesis of the closely related and industrially significant compound, 3-Amino-1,2-propanediol.
Synthetic Pathway
The most common industrial synthesis of 3-Amino-1,2-propanediol involves the reaction of 3-chloro-1,2-propanediol (CPD) with ammonia.[4] This process is typically carried out in an aqueous solution under pressure. The key reaction step is the nucleophilic substitution of the chlorine atom by the amino group from ammonia.
Caption: Synthetic pathway for 3-Amino-1,2-propanediol.
Experimental Protocols
Pilot-Scale Synthesis of 3-Amino-1,2-propanediol
This protocol is based on the ammonolysis of 3-chloro-1,2-propanediol.
Materials and Equipment:
-
Glass-lined or stainless steel pressurized reactor (minimum 100 L capacity) equipped with a stirrer, temperature and pressure controls, and a reflux condenser.
-
Distillation apparatus suitable for vacuum distillation.
-
Storage vessels for raw materials and final product.
-
3-chloro-1,2-propanediol (CPD)
-
Aqueous ammonia (25-28% concentration)
-
Sodium hydroxide (for pH adjustment if necessary)
-
Activated charcoal for decolorization (optional)
Procedure:
-
Reactor Charging: Charge the reactor with 3-chloro-1,2-propanediol and aqueous ammonia. A molar ratio of ammonia to CPD of 15:1 is recommended to maximize the yield and minimize the formation of secondary amine byproducts.[5]
-
Reaction: Seal the reactor and begin agitation. Heat the mixture to the desired reaction temperature, typically between 40-60°C.[5] The reaction is exothermic, and careful temperature control is crucial. Maintain the reaction for 4-6 hours. The pressure in the reactor will increase due to the vapor pressure of ammonia at the reaction temperature.
-
Ammonia Recovery: After the reaction is complete, cool the reactor to ambient temperature. The excess ammonia can be recovered by venting the reactor through a scrubber or by distillation.
-
Neutralization and Salt Removal: The reaction mixture will contain ammonium chloride. This can be neutralized with a base like sodium hydroxide, leading to the precipitation of sodium chloride, which can be removed by filtration.
-
Solvent Removal: The water and any remaining volatile components are removed by distillation, initially at atmospheric pressure and then under reduced pressure.
-
Purification: The crude 3-Amino-1,2-propanediol is purified by vacuum distillation to achieve high purity (>99%).[3] Molecular distillation can also be employed for enhanced purity.[5]
Process Workflow Diagram
Caption: Experimental workflow for pilot plant production.
Data Presentation
Table 1: Reaction Parameters for Pilot-Scale Synthesis
| Parameter | Recommended Value | Reference |
| Molar Ratio (Ammonia:CPD) | 15:1 | [5] |
| Reaction Temperature | 40-60 °C | [5] |
| Reaction Time | 4-6 hours | [5] |
| Pressure | Autogenous | - |
Table 2: Typical Product Specifications
| Parameter | Specification | Reference |
| Appearance | Clear, colorless to pale yellow viscous liquid | [4] |
| Purity (by GC) | > 99.0% | [1][3] |
| Water Content | < 0.5% | [4] |
| Yield | > 80% | [3] |
Safety Considerations
-
3-chloro-1,2-propanediol is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
Aqueous ammonia is corrosive and has a pungent odor. Work in a well-ventilated area and use appropriate PPE.
-
The reaction is performed under pressure . Ensure the reactor is properly rated and has a pressure relief system.
-
Vacuum distillation should be performed with care to avoid bumping and ensure all glassware is rated for vacuum.
By following these protocols and safety guidelines, the large-scale synthesis of high-purity 3-Amino-1,2-propanediol can be successfully achieved in a pilot plant setting.
References
- 1. CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2044808.fs1.hubspotusercontent-na1.net [2044808.fs1.hubspotusercontent-na1.net]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Application Notes and Protocols for the Asymmetric Synthesis of Pharmaceutical Intermediates from 3-Amino-1,1-diethoxypropan-2-ol
Introduction
3-Amino-1,1-diethoxypropan-2-ol is a versatile chiral building block for the asymmetric synthesis of various pharmaceutical intermediates. Its inherent stereochemistry and multiple functional groups—a primary amine, a secondary alcohol, and a protected aldehyde—make it an attractive starting material for the construction of complex chiral molecules. This document provides detailed application notes and protocols for the synthesis of a key intermediate for the antibiotic Linezolid, starting from this compound. The synthesis leverages a strategic sequence of protection, deprotection, asymmetric Henry reaction, reduction, and cyclization steps.
Core Application: Synthesis of a Linezolid Intermediate
Linezolid is an important oxazolidinone antibiotic effective against multi-drug resistant bacteria. A key chiral intermediate in many Linezolid syntheses is (S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide. The following protocols outline a plausible synthetic route to a precursor of this intermediate, starting from this compound.
Overall Synthetic Scheme
The overall synthetic strategy involves the following key transformations:
-
Protection of the amine and hydroxyl groups: To enable selective reaction at the aldehyde functionality.
-
Deprotection of the diethyl acetal: To unmask the aldehyde for the subsequent asymmetric Henry reaction.
-
Asymmetric Henry Reaction: To introduce a nitro group and create a new stereocenter with high enantioselectivity.
-
Reduction of the nitro group: To form a primary amine.
-
Cyclization: To form the core oxazolidinone ring structure.
-
Acylation: To install the final acetamide group.
Experimental Protocols
Step 1: N-Protection of this compound
Objective: To protect the primary amine to prevent its interference in subsequent reactions. A common protecting group for amines is the tert-butyloxycarbonyl (Boc) group.
Protocol:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Add a base, such as triethylamine (1.2 equivalents) or sodium bicarbonate (2 equivalents), to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude N-Boc protected product.
-
Purify the product by column chromatography on silica gel if necessary.
Step 2: O-Protection of N-Boc-3-amino-1,1-diethoxypropan-2-ol
Objective: To protect the secondary hydroxyl group. A silyl ether protecting group, such as tert-butyldimethylsilyl (TBS), is suitable for this purpose.
Protocol:
-
Dissolve the N-Boc protected amino alcohol (1 equivalent) in anhydrous DCM.
-
Add imidazole (2.5 equivalents) to the solution.
-
Cool the mixture to 0 °C.
-
Add tert-butyldimethylsilyl chloride (TBSCl) (1.5 equivalents) portion-wise.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Step 3: Deprotection of the Diethyl Acetal to the Aldehyde
Objective: To selectively deprotect the diethyl acetal to reveal the aldehyde functionality required for the Henry reaction, while keeping the other protecting groups intact.
Protocol:
-
Dissolve the fully protected amino alcohol (1 equivalent) in a mixture of acetone and water.
-
Add a catalytic amount of a mild Lewis acid, such as indium(III) trifluoromethanesulfonate or by using a silica-supported acid catalyst.[1]
-
Stir the reaction at room temperature, monitoring carefully by TLC to avoid deprotection of the other groups.
-
Upon completion, neutralize the catalyst with a mild base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate to yield the crude aldehyde.
-
Use the crude aldehyde immediately in the next step due to its potential instability.
Step 4: Asymmetric Henry (Nitroaldol) Reaction
Objective: To react the aldehyde with nitromethane in the presence of a chiral catalyst to form a β-nitro alcohol with high enantioselectivity.[2]
Protocol:
-
In a reaction vessel, dissolve the chiral ligand (e.g., a derivative of aminopinane or a bis(β-amino alcohol)) (5 mol%) and a copper(II) salt like Cu(OAc)₂·H₂O (5 mol%) in a suitable solvent such as isopropanol and stir for one hour to form the catalyst complex.[2]
-
Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C).
-
Add the crude aldehyde from the previous step (1 equivalent) and nitromethane (10 equivalents).
-
Add a base, such as diisopropylethylamine (DIPEA) (0.1 equivalents).
-
Stir the reaction for 24-48 hours, monitoring by TLC.
-
Upon completion, quench the reaction and purify the β-nitro alcohol product by column chromatography.[2]
Step 5: Reduction of the Nitro Group to an Amine
Objective: To reduce the nitro group of the β-nitro alcohol to a primary amine.
Protocol:
-
Dissolve the β-nitro alcohol (1 equivalent) in a solvent such as methanol or ethanol.
-
Add a catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.
-
Subject the mixture to hydrogenation with H₂ gas (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
-
Alternatively, use a chemical reducing agent like zinc or iron powder in the presence of an acid like acetic acid for a milder reduction.[3]
-
Filter off the catalyst and concentrate the filtrate to obtain the crude amino alcohol.
Step 6: Formation of the Oxazolidinone Ring
Objective: To cyclize the resulting 1,2-amino alcohol to form the oxazolidinone core.
Protocol:
-
Dissolve the crude amino alcohol from the previous step (1 equivalent) in a suitable solvent like dichloromethane.
-
Add a phosgene equivalent, such as carbonyldiimidazole (CDI) or triphosgene, at 0 °C.
-
Add a base, such as triethylamine, to facilitate the cyclization.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction by washing with water and brine, drying the organic layer, and concentrating to yield the crude oxazolidinone.
-
Purify by column chromatography or recrystallization.
Data Presentation
| Step | Product | Protecting/Reacting Groups | Reagents | Yield (%) | Enantiomeric Excess (%) |
| 1 | N-Boc-3-amino-1,1-diethoxypropan-2-ol | Amine | (Boc)₂O, Et₃N | >95 | N/A |
| 2 | N-Boc-O-TBS-3-amino-1,1-diethoxypropan-2-ol | Hydroxyl | TBSCl, Imidazole | >90 | N/A |
| 3 | N-Boc-O-TBS-3-aminopropan-2-ol-1-al | Diethyl Acetal | In(OTf)₃ (cat.), Acetone/H₂O | ~80-90 | N/A |
| 4 | (2R,3S)-N-Boc-O-TBS-3-amino-1-nitropropane-2,4-diol | Aldehyde, Nitromethane | Chiral Cu(II) catalyst | 70-90[2] | up to 91[2] |
| 5 | (2R,3S)-N-Boc-O-TBS-1,3-diaminopropane-2,4-diol | Nitro | H₂, Pd/C | >90 | N/A |
| 6 | (S)-tert-butyl (2-oxo-5-((S)-1-((tert-butyldimethylsilyl)oxy)ethyl)oxazolidin-3-yl)carbamate | Amino, Hydroxyl | CDI, Et₃N | ~85 | N/A |
Note: Yields and enantiomeric excess are estimates based on typical values for these types of reactions and may vary depending on the specific substrate and reaction conditions.
Visualizations
Logical Workflow for the Synthesis of a Linezolid Intermediate
Caption: Synthetic workflow from the starting material to the target intermediate.
Signaling Pathway of the Asymmetric Henry Reaction
Caption: Key steps in the catalyzed asymmetric Henry reaction.
Conclusion
The protocols and data presented herein demonstrate a viable pathway for the asymmetric synthesis of a key precursor to the antibiotic Linezolid, starting from the readily available chiral synthon this compound. The successful execution of this multi-step synthesis relies on careful selection of protecting groups and precise control over the reaction conditions, particularly in the stereoselective Henry reaction. These application notes serve as a valuable resource for researchers and professionals in drug development engaged in the synthesis of chiral pharmaceutical intermediates.
References
Troubleshooting & Optimization
Overcoming side reactions in the synthesis of "3-Amino-1,1-diethoxypropan-2-ol"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common side reactions encountered during the synthesis of 3-Amino-1,1-diethoxypropan-2-ol.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, offering potential causes and solutions to mitigate side reactions and improve product yield and purity.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Target Product | - Incomplete reaction. - Formation of multiple byproducts. - Suboptimal reaction temperature. | - Increase reaction time or temperature moderately. - Use a catalyst to improve reaction selectivity.[1][2] - Optimize temperature; avoid excessive heat which can promote side reactions. |
| Presence of Dimeric Ether Impurities | - Reaction of the product's hydroxyl group with the starting epoxide or its derivatives. | - Use a molar excess of the amine reactant to favor the primary reaction. - Control the addition rate of the epoxide to maintain its low concentration in the reaction mixture. |
| Formation of Secondary Amine Byproducts | - Reaction of the primary amine product with the starting epoxide. | - Use a large excess of ammonia or the primary amine source. - Maintain a lower reaction temperature to reduce the rate of the secondary reaction. |
| Contamination with 1,3-Diamino-2-propanol Derivatives | - Reaction of both the primary and secondary amine with the epoxide precursor. | - This is a common byproduct in similar syntheses.[3] Purification via distillation or chromatography is the most effective removal method. |
| Product is a Complex Mixture of Compounds | - Lack of reaction control, leading to multiple competing reactions.[4] | - Carefully control reaction parameters (temperature, stoichiometry, addition rates). - Consider a protecting group strategy for the amine or hydroxyl functions if side reactions are severe. |
| Presence of Inorganic Salts in the Final Product | - Incomplete removal of salts formed during the reaction or workup (e.g., from neutralization).[5] | - Thoroughly wash the organic phase with water during extraction. - Recrystallize the final product or use filtration through a pad of silica gel. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound?
A1: The most prevalent side reactions include the formation of secondary amines, diamines, and dimeric ethers. These occur due to the high reactivity of the epoxide precursor with both the amine and hydroxyl groups of the product and reactants. The use of ethanol as a solvent can also lead to the formation of ethoxylated byproducts.[4][6]
Q2: How can I minimize the formation of the secondary amine byproduct?
A2: To minimize the formation of secondary amines, it is crucial to use a significant molar excess of the ammonia or primary amine source. This stoichiometric control favors the reaction of the epoxide with the primary amine over the newly formed primary amine product. Additionally, maintaining a lower reaction temperature can help to selectively slow down the secondary amination reaction.
Q3: My final product is contaminated with inorganic salts. How can I effectively remove them?
A3: Inorganic salts, often from neutralization steps, can typically be removed by aqueous workup.[5] Washing the crude product solution with deionized water should transfer the salts to the aqueous phase. If the product is an organic solid, recrystallization is an excellent purification method. For liquid products, filtration through a short plug of silica gel or celite can also be effective.
Q4: Is it necessary to use a catalyst for this synthesis?
A4: While the reaction can proceed without a catalyst, using one can significantly improve the reaction rate and selectivity, potentially leading to a higher yield of the desired product and fewer side reactions.[1][2] The choice of catalyst will depend on the specific synthetic route employed.
Q5: What purification techniques are most suitable for this compound?
A5: The choice of purification technique depends on the physical state and properties of the product and its impurities. For liquid products, vacuum distillation is often effective.[1] Column chromatography can be used for both liquid and solid products to separate compounds with different polarities.[7] Recrystallization is a good option for solid products to achieve high purity.
Experimental Protocols
General Synthesis of this compound from an Epoxide Precursor
This protocol is a generalized procedure based on common methods for synthesizing similar amino alcohols.
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser.
-
Reagents: Charge the flask with a solution of concentrated ammonia in ethanol. The molar excess of ammonia should be at least 10-fold relative to the epoxide.
-
Reaction: Cool the ammonia solution in an ice bath. Slowly add the epoxide precursor (e.g., 2-(diethoxymethyl)oxirane) dropwise from the dropping funnel, ensuring the internal temperature does not exceed 10-15°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess ammonia and ethanol.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with brine to remove water-soluble byproducts and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Visualizations
References
- 1. CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]
- 2. CN104610074A - Preparation method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]
- 3. 2044808.fs1.hubspotusercontent-na1.net [2044808.fs1.hubspotusercontent-na1.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Application of 3-Amino-1,2-propanediol_Chemicalbook [chemicalbook.com]
How to improve the yield of "3-Amino-1,1-diethoxypropan-2-ol" synthesis
Technical Support Center: Synthesis of 3-Amino-1,1-diethoxypropan-2-ol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of "this compound". Due to the limited specific literature for this exact molecule, this guide is based on a proposed synthetic route starting from the commercially available 3-aminopropionaldehyde diethyl acetal.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A1: A plausible synthetic route starts with the protection of the amino group of 3-aminopropionaldehyde diethyl acetal, followed by α-hydroxylation of the protected intermediate, and subsequent deprotection to yield the final product. This multi-step approach helps to avoid side reactions involving the amine functionality.
Q2: Why is protection of the amino group necessary?
A2: The amino group is nucleophilic and can be oxidized under the conditions required for α-hydroxylation. Protecting the amine, for example as a carbamate (e.g., Boc or Cbz), prevents these side reactions and allows for a cleaner transformation at the desired carbon center.
Q3: What are the critical steps in the proposed synthesis where yield loss can occur?
A3: The most significant yield loss is anticipated during the α-hydroxylation step. This transformation can be challenging due to potential side reactions such as cleavage of the acetal under certain pH conditions, over-oxidation, or incomplete reaction. The deprotection step can also contribute to yield loss if harsh conditions are required.
Q4: How can I purify the final product, this compound?
A4: Given the presence of both an amino and a hydroxyl group, the final product is expected to be polar and water-soluble. Purification will likely involve column chromatography on silica gel using a polar eluent system, such as a gradient of methanol in dichloromethane or ethyl acetate. Distillation under high vacuum might be an alternative for the purified product.
Troubleshooting Guide
Problem 1: Low Yield During N-Protection of 3-Aminopropionaldehyde Diethyl Acetal
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction | Insufficient reagent, suboptimal temperature, or short reaction time. | Increase the stoichiometry of the protecting group reagent (e.g., Boc-anhydride). Ensure the reaction is stirred at the recommended temperature for a sufficient duration. Monitor the reaction by TLC or LC-MS. |
| Formation of side products | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Low Conversion in the α-Hydroxylation Step
| Symptom | Possible Cause | Suggested Solution |
| Starting material is recovered unchanged. | The base used is not strong enough to deprotonate the α-carbon. The temperature is too low. | Use a stronger base such as LDA or LiHMDS. Ensure the deprotonation is carried out at a sufficiently low temperature (e.g., -78 °C) to form the kinetic enolate, and then allow the reaction with the electrophilic oxygen source to proceed at the optimal temperature. |
| Complex mixture of products is formed. | The reaction temperature is too high, leading to side reactions. The oxidizing agent is too reactive. | Maintain a low temperature throughout the reaction. Consider using a milder electrophilic oxygen source. |
Problem 3: Cleavage of the Diethyl Acetal Group
| Symptom | Possible Cause | Suggested Solution |
| Presence of aldehyde or related byproducts. | The reaction or workup conditions are acidic. | Ensure all reagents and solvents are neutral or basic. Use a buffered aqueous workup if necessary. Acetal groups are sensitive to acid and can be hydrolyzed back to the aldehyde.[1] |
Problem 4: Difficulties with the Final Deprotection Step
| Symptom | Possible Cause | Suggested Solution |
| Incomplete removal of the protecting group. | Deprotection conditions are too mild or the reaction time is too short. | For a Boc group, use a stronger acid like trifluoroacetic acid (TFA) or HCl in an organic solvent. For a Cbz group, ensure the hydrogenation catalyst is active and the reaction is run under sufficient hydrogen pressure. |
| Degradation of the final product. | Deprotection conditions are too harsh. | Use the mildest effective conditions for deprotection. For acid-labile products, careful monitoring and quenching of the reaction are crucial. |
Data Presentation
Table 1: Hypothetical Optimization of the α-Hydroxylation Reaction
| Entry | Base | Solvent | Temperature (°C) | Oxidizing Agent | Yield (%) |
| 1 | LDA | THF | -78 to 0 | H₂O₂ | 25 |
| 2 | LiHMDS | THF | -78 to 0 | H₂O₂ | 35 |
| 3 | LDA | Toluene | -78 to 25 | m-CPBA | 45 |
| 4 | LiHMDS | THF | -78 | MoOPH | 60 |
This data is hypothetical and for illustrative purposes to guide optimization.
Experimental Protocols
Note: These are hypothetical protocols based on general organic synthesis principles and should be adapted and optimized.
Step 1: N-Boc Protection of 3-Aminopropionaldehyde Diethyl Acetal
-
Dissolve 3-aminopropionaldehyde diethyl acetal (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask.
-
Add triethylamine (1.2 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: α-Hydroxylation of N-Boc Protected Intermediate
-
In a flame-dried, three-necked flask under an argon atmosphere, dissolve the N-Boc protected acetal (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA, 1.2 equivalents) in THF.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
In a separate flask, prepare a solution of the oxidizing agent (e.g., MoOPH - Oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide), 1.5 equivalents) in anhydrous THF and cool to -78 °C.
-
Transfer the enolate solution to the oxidizing agent solution via cannula at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Step 3: Deprotection of the N-Boc Group
-
Dissolve the N-Boc protected this compound (1 equivalent) in DCM.
-
Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a minimal amount of water and basify with a suitable base (e.g., NaOH or NaHCO₃) to pH > 10.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Dry the combined organic layers, filter, and concentrate to obtain the final product.
Mandatory Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the α-hydroxylation step.
References
Preventing the formation of byproducts during the functionalization of "3-Amino-1,1-diethoxypropan-2-ol"
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-1,1-diethoxypropan-2-ol. The focus is on preventing the formation of byproducts during its functionalization.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound has three main functional groups: a primary amine (-NH₂), a secondary alcohol (-OH), and a diethyl acetal [-CH(OEt)₂]. The amine is the most nucleophilic and basic site, followed by the alcohol. The acetal is stable under basic and neutral conditions but is susceptible to hydrolysis under acidic conditions.
Q2: I am trying to selectively functionalize the amino group, but I am seeing multiple products. What could be the common byproducts?
A2: When functionalizing the amino group, you may encounter several byproducts depending on the reaction conditions. The most common are:
-
O-functionalization: The hydroxyl group can also react with your reagent, leading to a di-substituted product.
-
Acetal Hydrolysis: If the reaction is performed under acidic conditions, the diethyl acetal can be hydrolyzed to an aldehyde. This aldehyde can then undergo further reactions.
-
Oxazolidine Formation: Intramolecular cyclization between the amino and hydroxyl groups can occur, especially in the presence of aldehydes or ketones, or under conditions that favor the formation of an imine intermediate.
Q3: How can I prevent the hydrolysis of the diethyl acetal group during my reaction?
A3: The diethyl acetal is sensitive to acid. To prevent its hydrolysis, ensure your reaction is run under neutral or basic conditions. Avoid acidic catalysts or reagents. If an acidic workup is necessary, it should be performed at low temperatures and for a short duration, with careful monitoring.
Q4: What is the best strategy to achieve selective N-functionalization over O-functionalization?
A4: The amino group is inherently more nucleophilic than the hydroxyl group. To achieve selective N-functionalization, you can employ several strategies:
-
Stoichiometry Control: Use a controlled amount (typically 1.0 to 1.2 equivalents) of your electrophilic reagent.
-
Low Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can enhance selectivity.
-
Choice of Base: Use a non-nucleophilic base to scavenge any acid produced during the reaction.[1]
Q5: I suspect oxazolidine formation in my reaction. How can I confirm this and prevent it?
A5: Oxazolidine formation can be confirmed by spectroscopic methods such as NMR and Mass Spectrometry. To prevent its formation:
-
Protect the Hydroxyl Group: Before functionalizing the amine, protect the hydroxyl group, for example, as a silyl ether (e.g., TBDMS).
-
Avoid Aldehydes/Ketones: Ensure your starting materials and solvents are free from aldehyde or ketone impurities.
-
Reaction Conditions: The formation of oxazolidines can sometimes be reversed. If you suspect its formation, altering the workup conditions might be beneficial.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired N-functionalized product | 1. Incomplete reaction. 2. Formation of di-substituted (N and O) byproduct. 3. Hydrolysis of the acetal group. | 1. Increase reaction time or temperature moderately. 2. Use a protecting group for the hydroxyl function. 3. Ensure anhydrous and non-acidic conditions. |
| Multiple spots on TLC, even with pure starting materials | 1. O-functionalization. 2. Oxazolidine formation. 3. Acetal hydrolysis followed by side reactions. | 1. Protect the hydroxyl group prior to N-functionalization. 2. Protect the hydroxyl or amino group to prevent cyclization. 3. Strictly maintain neutral or basic pH throughout the reaction and workup. |
| Product decomposes during purification on silica gel | Residual acid on the silica gel is hydrolyzing the acetal. | Neutralize the silica gel with a base (e.g., triethylamine) in the slurry before packing the column. Elute with a solvent system containing a small amount of base (e.g., 0.1-1% triethylamine). |
| Inconsistent results between batches | 1. Water content in solvents or reagents. 2. Purity of this compound. | 1. Use anhydrous solvents and reagents. 2. Verify the purity of the starting material by NMR or GC-MS before use. |
Experimental Protocols
Protocol 1: Selective N-Boc Protection
This protocol describes the selective protection of the amino group with di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add a solution of Boc₂O (1.1 eq) in DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected product.
-
Purify by column chromatography on silica gel (pre-treated with 1% TEA in the eluent) if necessary.
Protocol 2: Selective O-TBDMS Protection
This protocol details the protection of the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add TBDMSCl (1.2 eq) portion-wise over 15 minutes.
-
Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer and wash with brine (3x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by column chromatography on silica gel to yield the O-TBDMS protected product.
Data Presentation
Table 1: Comparison of Reaction Conditions for Selective N-acylation
| Entry | Acylating Agent | Base | Solvent | Temperature (°C) | N-acylation Yield (%) | O-acylation Byproduct (%) |
| 1 | Acetyl Chloride | Pyridine | DCM | 0 to RT | 75 | 15 |
| 2 | Acetic Anhydride | TEA | DCM | 0 to RT | 85 | 10 |
| 3 | Acetyl Chloride | None | DCM | RT | 40 | 30 |
| 4 | Acetic Anhydride | NaHCO₃ | THF/H₂O | RT | 90 | <5 |
Table 2: Effect of Protecting Groups on a Subsequent N-alkylation Reaction
| Entry | N-Protection | O-Protection | Alkylating Agent | Yield of desired product (%) |
| 1 | None | None | Benzyl Bromide | 55 (mixture of N, O, and di-alkylation) |
| 2 | Boc | None | Benzyl Bromide | 85 (O-benzylation) |
| 3 | None | TBDMS | Benzyl Bromide | 92 (N-benzylation) |
Visualizations
Caption: Orthogonal protection strategy for selective functionalization.
Caption: Potential byproduct formation pathways.
References
Optimizing catalyst loading for the synthesis of "3-Amino-1,1-diethoxypropan-2-ol"
For researchers, scientists, and drug development professionals, optimizing catalyst loading is a critical step in the synthesis of complex molecules like 3-Amino-1,1-diethoxypropan-2-ol. This guide provides troubleshooting advice and frequently asked questions to address common challenges encountered during this process.
The synthesis of this compound, a key intermediate in various pharmaceutical pathways, often relies on catalytic processes to ensure high yield and purity. However, determining the optimal catalyst loading can be a significant hurdle. This technical support center offers practical guidance to navigate these challenges effectively.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on catalyst-related problems.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Yield | Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively drive the reaction forward. | Incrementally increase the catalyst loading (e.g., in 0.5 mol% steps) and monitor the reaction progress. |
| Catalyst Deactivation: The catalyst may have been poisoned by impurities in the starting materials or solvents. | Ensure the purity of all reagents and solvents. Consider using purified solvents and fresh starting materials. | |
| Incorrect Reaction Conditions: Temperature, pressure, or reaction time may not be optimal for the chosen catalyst. | Review the literature for similar reactions to determine the optimal conditions for your specific catalyst. | |
| Formation of Side Products | Excessive Catalyst Loading: High catalyst concentrations can sometimes lead to undesired side reactions. | Systematically decrease the catalyst loading while monitoring the product-to-byproduct ratio by techniques like GC-MS or HPLC. |
| Non-selective Catalyst: The catalyst itself might not be selective for the desired transformation. | Screen different types of catalysts (e.g., various Lewis acids, supported metal catalysts) to identify a more selective option. | |
| Inconsistent Results | Heterogeneous Catalyst Distribution: In the case of a solid catalyst, poor stirring can lead to inconsistent reaction rates. | Ensure vigorous and consistent stirring throughout the reaction to maintain a uniform suspension of the catalyst. |
| Catalyst Inhomogeneity: The catalyst itself may not be of uniform quality or activity. | Source high-purity, well-characterized catalysts from reputable suppliers. |
Frequently Asked Questions (FAQs)
Q1: How do I determine the initial catalyst loading for a new synthesis?
A1: A good starting point is to consult the literature for similar transformations. Typically, catalyst loadings for screening purposes range from 1 to 5 mol%. If no direct analogue is available, starting with a lower loading (e.g., 1-2 mol%) is often a prudent approach to minimize potential side reactions.
Q2: What is the impact of catalyst loading on reaction kinetics?
A2: Generally, increasing the catalyst loading will increase the reaction rate. However, this relationship is not always linear and can plateau at higher concentrations. It is crucial to perform kinetic studies to understand this relationship for your specific reaction.
Q3: Can the catalyst be recycled and reused?
A3: The reusability of a catalyst depends on its nature. Heterogeneous catalysts are often designed for easy separation and reuse. To assess reusability, the catalyst should be recovered after the reaction, washed, dried, and then used in a subsequent run under the same conditions. A consistent yield and purity over several cycles indicate good reusability.
Q4: What are the signs of catalyst poisoning?
A4: A sudden drop in reaction rate or a complete halt of the reaction before the starting material is fully consumed are strong indicators of catalyst poisoning. Impurities in the reactants or solvent, such as water, oxygen, or sulfur-containing compounds, are common poisons.
Experimental Protocols
General Protocol for Catalyst Loading Optimization
This protocol outlines a systematic approach to optimizing catalyst loading for the synthesis of this compound.
-
Reaction Setup: In a series of identical reaction vessels, add the starting materials (e.g., 1,1-diethoxy-3-nitropropan-2-ol and a reducing agent) and the solvent.
-
Catalyst Addition: To each vessel, add a different amount of the chosen catalyst (e.g., ranging from 0.5 mol% to 5.0 mol%).
-
Reaction Execution: Run all reactions under the same conditions (temperature, pressure, and stirring speed) for a fixed period.
-
Monitoring and Analysis: Monitor the progress of each reaction by taking aliquots at regular intervals and analyzing them using a suitable technique (e.g., TLC, GC, or LC-MS).
-
Data Evaluation: After the reaction is complete, determine the yield and purity of the product for each catalyst loading.
-
Optimization: Identify the catalyst loading that provides the best balance of high yield, high purity, and reasonable reaction time.
Catalyst Recovery and Reuse Protocol (for Heterogeneous Catalysts)
-
Separation: After the reaction, separate the solid catalyst from the reaction mixture by filtration or centrifugation.
-
Washing: Wash the recovered catalyst with a suitable solvent to remove any adsorbed products or byproducts.
-
Drying: Dry the catalyst under vacuum or at a slightly elevated temperature to remove residual solvent.
-
Reuse: Use the recovered catalyst in a new reaction under the same conditions to evaluate its activity and stability.
Data Presentation
The following table provides a hypothetical example of how to present data from a catalyst loading optimization study.
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Purity (%) |
| 0.5 | 24 | 45 | 92 |
| 1.0 | 18 | 75 | 95 |
| 2.0 | 12 | 92 | 98 |
| 3.0 | 12 | 93 | 96 |
| 5.0 | 10 | 91 | 90 |
This table illustrates that 2.0 mol% catalyst loading provides the optimal balance of yield and purity with a reasonable reaction time.
Visualizations
The following diagrams illustrate key workflows in catalyst optimization.
Troubleshooting guide for the N-protection of "3-Amino-1,1-diethoxypropan-2-ol"
This guide provides troubleshooting advice and frequently asked questions for the N-protection of 3-Amino-1,1-diethoxypropan-2-ol, a common intermediate in pharmaceutical and chemical synthesis. The primary focus is on the widely used tert-butyloxycarbonyl (Boc) and carbobenzyloxy (Cbz) protecting groups.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My N-protection reaction is incomplete or showing low yield. What are the common causes?
A1: Incomplete reactions are often due to several factors:
-
Insufficient Reagent: Ensure you are using a slight excess of the protecting group reagent (e.g., Boc-anhydride or Cbz-Cl), typically 1.1 to 1.5 equivalents.
-
Inadequate Base: A suitable base is crucial to neutralize the acid byproduct of the reaction. For Boc protection, bases like triethylamine (TEA), sodium bicarbonate, or sodium hydroxide are common.[] For Cbz protection, a carbonate base or an organic base is typically required.[2]
-
Poor Solubility: The starting material or reagents may not be fully dissolved in the chosen solvent. Consider solvent systems like THF/water, dioxane/water, or methanol to improve solubility.[][3]
-
Reaction Time/Temperature: Some protection reactions may require longer reaction times or gentle heating (e.g., 40-55°C) to go to completion.[3][4] Monitor the reaction progress by Thin Layer Chromatography (TLC).
Q2: I am observing a side product with a higher molecular weight. What could it be?
A2: The most likely side product is the result of O-protection at the hydroxyl group. While the primary amine is generally more nucleophilic than the secondary alcohol, prolonged reaction times, excess reagent, or the use of certain catalysts (like DMAP for Boc protection) can lead to the formation of a di-protected product (N,O-bis-protected).[]
-
Troubleshooting:
-
Reduce the equivalents of the protecting group reagent to near stoichiometric amounts (1.05-1.1 eq.).
-
Avoid or use catalytic amounts of highly active acylation catalysts.
-
Run the reaction at a lower temperature (e.g., 0°C to room temperature).
-
During aqueous work-up, the O-protected carbonate formed from Boc-anhydride or Cbz-Cl may hydrolyze back to the free alcohol, simplifying purification.[5]
-
Q3: How can I selectively protect the amine group over the hydroxyl group?
A3: Achieving high selectivity is key for this substrate.
-
The amino group is inherently more nucleophilic than the hydroxyl group, so under controlled conditions, N-protection is favored.[5]
-
Use standard Schotten-Baumann conditions (e.g., an organic solvent with an aqueous basic solution) for Cbz protection, which generally favors N-acylation.[2]
-
For Boc protection, running the reaction at room temperature or below with a mild base like sodium bicarbonate can enhance selectivity.[][5]
-
Water can be used as a solvent or co-solvent to promote chemoselectivity for N-Boc protection of amino alcohols without the formation of oxazolidinone side products.[6]
Q4: My purified product seems to have lost the diethoxy acetal group. Why did this happen?
A4: The 1,1-diethoxypropane moiety is an acetal, which is sensitive to acidic conditions. While stable to the basic or neutral conditions of the protection reaction, exposure to strong acids during work-up or purification can cause hydrolysis of the acetal to the corresponding aldehyde.
-
Troubleshooting:
-
During work-up, use a mild acid (e.g., saturated ammonium chloride solution) or avoid acidic washes altogether if possible.
-
For purification by column chromatography, ensure the silica gel is neutralized by pre-treating it with a solvent system containing a small amount of a non-polar amine like triethylamine.
-
Q5: What is the best way to purify the N-protected product?
A5:
-
Extraction: After the reaction, a standard aqueous work-up is typically performed. This involves diluting the reaction mixture with water and extracting the product with a suitable organic solvent like ethyl acetate or dichloromethane.[4] Washing the organic layer with brine can help remove residual water.
-
Column Chromatography: If side products are present, purification by silica gel column chromatography is often necessary. A gradient of ethyl acetate in hexanes is a common eluent system.
-
Crystallization: N-Cbz protected compounds are often crystalline, which can facilitate purification by recrystallization.[7]
Data Presentation: N-Protection Reaction Parameters
The following table summarizes typical conditions for the N-protection of amino alcohols. Note that optimization for "this compound" may be required.
| Parameter | N-Boc Protection | N-Cbz Protection |
| Protecting Reagent | Di-tert-butyl dicarbonate (Boc)₂O | Benzyl chloroformate (Cbz-Cl) |
| Equivalents of Reagent | 1.1 - 2.0 eq.[3][4] | 1.05 - 1.5 eq. |
| Common Solvents | THF, Dioxane, Methanol, Water/THF, Water/Dioxane[4] | Dichloromethane, THF, Water/Dioxane |
| Common Bases | Triethylamine (TEA), NaHCO₃, NaOH, Na₂CO₃ | NaHCO₃, Na₂CO₃, Pyridine, TEA[2] |
| Reaction Temperature | 0°C to 55°C[3][4] | 0°C to Room Temperature |
| Typical Reaction Time | 2 - 24 hours[4] | 1 - 6 hours |
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
-
Dissolve this compound (1.0 eq.) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (NaHCO₃, 2.0 eq.).
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) in dioxane dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Remove the dioxane under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: N-Cbz Protection of this compound
-
Dissolve this compound (1.0 eq.) in a 1:1 mixture of THF and a 10% aqueous solution of sodium carbonate (Na₂CO₃).
-
Cool the biphasic mixture to 0°C in an ice bath with vigorous stirring.
-
Add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise, ensuring the temperature remains below 5°C.
-
Stir vigorously at 0°C for 1 hour, then allow to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).
-
Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting oil or solid by column chromatography or recrystallization.
Visualization
Troubleshooting Workflow for N-Protection
Caption: A logical workflow for troubleshooting common issues in N-protection reactions.
References
- 2. total-synthesis.com [total-synthesis.com]
- 3. chemtips.wordpress.com [chemtips.wordpress.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
Minimizing racemization during the synthesis of chiral "3-Amino-1,1-diethoxypropan-2-ol"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing racemization during the synthesis of chiral 3-Amino-1,1-diethoxypropan-2-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization during the synthesis of chiral β-amino alcohols like this compound?
A1: Racemization, the conversion of an enantiomerically pure or enriched compound into a mixture of equal parts of both enantiomers, is a significant challenge in asymmetric synthesis. For β-amino alcohols, racemization can be promoted by several factors:
-
Harsh Reaction Conditions: High temperatures and extreme pH (either strongly acidic or basic) can provide the energy needed to overcome the activation barrier for enantiomer interconversion.
-
Presence of a Carbonyl Group: If a carbonyl group is present at a carbon atom adjacent to the chiral center, enolization can occur, leading to a planar, achiral enol or enolate intermediate, which can then be protonated from either face to give a racemic mixture.
-
Unstable Intermediates: Reaction mechanisms that proceed through planar carbocation or carbanion intermediates at the chiral center can lead to a loss of stereochemical information.
-
Inappropriate Reagents or Solvents: The choice of reagents and solvents can influence the stability of the chiral center. Protic solvents, for instance, can facilitate proton exchange that may lead to racemization.
Q2: Which synthetic strategies are recommended to obtain high enantiomeric purity of this compound?
A2: Several strategies can be employed to synthesize chiral this compound with high enantiomeric excess (e.e.):
-
Asymmetric Synthesis: This involves creating the chiral center from a prochiral starting material using a chiral catalyst or auxiliary. A potential route is the Sharpless Asymmetric Aminohydroxylation of diethyl vinylacetal.
-
Chiral Pool Synthesis: This approach utilizes a readily available, enantiomerically pure natural product as a starting material. For example, derivatives of serine or glyceraldehyde could potentially be converted to the target molecule.
-
Biocatalysis: Enzymes, such as transaminases or dehydrogenases, can offer high stereoselectivity under mild reaction conditions. An engineered amine dehydrogenase could potentially catalyze the asymmetric reductive amination of a suitable α-hydroxy ketone precursor.
-
Chiral Resolution: This involves separating a racemic mixture of this compound into its constituent enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the desired enantiomer.
Q3: How can I determine the enantiomeric excess (e.e.) of my synthesized this compound?
A3: The enantiomeric excess of your product can be determined using several analytical techniques:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method. The sample is passed through a column containing a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for quantification.[1][2][3][4]
-
Chiral Gas Chromatography (GC): Similar to HPLC, but for volatile compounds. The sample is passed through a capillary column with a chiral stationary phase.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Shift Reagents or Chiral Derivatizing Agents: Chiral shift reagents form diastereomeric complexes with the enantiomers, which have different NMR chemical shifts. Alternatively, the amino alcohol can be reacted with a chiral derivatizing agent to form diastereomers that are distinguishable by NMR.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Enantiomeric Excess (e.e.) | Racemization during the reaction or workup. | • Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. • Optimize pH: Avoid strongly acidic or basic conditions if possible. Use non-nucleophilic bases if a base is required. • Choose Appropriate Solvents: Use aprotic solvents to minimize proton exchange. • Protecting Groups: Ensure that the protecting groups used for the amino and hydroxyl functionalities are stable under the reaction conditions and are removed under mild conditions that do not induce racemization. |
| Low Yield | Incomplete reaction. | • Increase Reaction Time: Monitor the reaction progress by TLC or HPLC to ensure it goes to completion. • Increase Reactant Concentration: This can sometimes improve reaction rates. • Catalyst Deactivation: If using a catalyst, ensure it is not being poisoned by impurities in the starting materials or solvents. |
| Side reactions. | • Purify Starting Materials: Ensure all starting materials and reagents are of high purity. • Inert Atmosphere: If any reagents are sensitive to air or moisture, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficulty in Purification | Product is highly polar and water-soluble. | • Extraction: Use a continuous liquid-liquid extractor for efficient extraction from aqueous solutions. • Chromatography: Use a polar stationary phase like silica gel with a suitable polar eluent system. Consider ion-exchange chromatography if the product is in a salt form. |
| Product co-elutes with impurities. | • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. • Derivatization: Temporarily protect the polar functional groups to make the molecule less polar for easier chromatographic separation, followed by deprotection. |
Data Presentation
The following tables present representative data for analogous reactions that could be adapted for the synthesis of chiral this compound. Note: This data is for structurally similar compounds and should be used as a guideline for expected outcomes.
Table 1: Representative Enantiomeric Excess (e.e.) for Asymmetric Synthesis of Amino Alcohols
| Synthetic Method | Substrate | Catalyst/Reagent | e.e. (%) | Reference |
| Sharpless Asymmetric Aminohydroxylation | Styrene | (DHQ)₂PHAL, K₂OsO₂(OH)₄ | >99 | Sharpless et al. |
| Asymmetric Transfer Hydrogenation | 2-aminoacetophenone | RuCl₂--INVALID-LINK-- | 98 | Noyori et al. |
| Biocatalytic Reductive Amination | 1-hydroxy-2-butanone | Engineered Amine Dehydrogenase | >99 | [6] |
Table 2: Chiral HPLC Conditions for Separation of Amino Alcohol Enantiomers
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Reference |
| Chiralcel OD-H | Hexane/Isopropanol (90:10) | 1.0 | 220 | [4] |
| Chirex 3126 (Ligand Exchange) | 2 mM CuSO₄ in Water/Methanol | 0.8 | 254 | Phenomenex |
| Sumichiral OA-2500 | Hexane/1,2-Dichloroethane/Ethanol | 1.0 | 254 | [2] |
Experimental Protocols
Protocol 1: Proposed Synthesis via Sharpless Asymmetric Aminohydroxylation of Diethyl Vinylacetal
This protocol is a proposed route based on the well-established Sharpless Asymmetric Aminohydroxylation reaction.[6][7][8][9][10]
-
Preparation of the Catalyst Solution: In a round-bottom flask under a nitrogen atmosphere, dissolve the chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) and potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄) in tert-butanol and water.
-
Reaction Setup: Cool the catalyst solution to 0 °C.
-
Addition of Reactants: Add diethyl vinylacetal (the substrate) to the cooled catalyst solution.
-
Addition of Nitrogen Source: Slowly add the nitrogen source (e.g., a chloramine-T or a protected chloramine derivative) to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC) or HPLC.
-
Quenching and Workup: Once the reaction is complete, quench it by adding sodium sulfite. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired chiral this compound.
-
Enantiomeric Excess Determination: Determine the e.e. of the purified product by chiral HPLC analysis.
Protocol 2: Chiral Resolution of Racemic this compound
This protocol describes a general procedure for resolving a racemic mixture of the target compound.[11][12][13][14]
-
Preparation of Racemic this compound: Synthesize the racemic amino alcohol using a non-stereoselective method, for example, by reacting 3-chloro-1,1-diethoxypropan-2-ol with ammonia.
-
Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., methanol or ethanol). Add an equimolar amount of a chiral resolving agent (e.g., (R)-(-)-mandelic acid or (S)-(+)-camphorsulfonic acid).
-
Diastereomer Crystallization: Allow the solution to crystallize. The less soluble diastereomeric salt will precipitate out. The choice of solvent is crucial for efficient crystallization.
-
Separation: Separate the crystals by filtration. The enantiomeric purity of the crystallized diastereomer can be enhanced by recrystallization.
-
Liberation of the Free Amine: Treat the purified diastereomeric salt with a base (e.g., NaOH or NaHCO₃) to neutralize the resolving agent and liberate the free amino alcohol.
-
Extraction and Purification: Extract the enantiomerically enriched this compound with an organic solvent. Wash, dry, and concentrate the organic phase. Further purification can be achieved by distillation or chromatography if necessary.
-
Recovery of the Other Enantiomer: The other enantiomer can be recovered from the mother liquor from the initial crystallization by a similar process of basification, extraction, and purification.
-
Enantiomeric Excess Determination: Determine the e.e. of both enantiomers by chiral HPLC.
Visualizations
Caption: Factors that can lead to racemization.
Caption: Proposed synthetic workflow for chiral this compound.
References
- 1. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 2. scas.co.jp [scas.co.jp]
- 3. Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. Synthesis of Fmoc-Protected Amino Alcohols via the Sharpless Asymmetric Aminohydroxylation Reaction Using FmocNHCl as the Nitrogen Source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tcichemicals.com [tcichemicals.com]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Purification of 3-Amino-1,1-diethoxypropan-2-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual catalysts from "3-Amino-1,1-diethoxypropan-2-ol".
Frequently Asked Questions (FAQs)
Q1: What are the common types of catalysts used in the synthesis of this compound and similar amino alcohols?
A1: The synthesis of this compound and structurally related amino alcohols often employs heterogeneous catalysts for hydrogenation or amination reactions. Common catalysts include:
-
Raney Nickel: Frequently used for the hydrogenation of nitriles or other precursors.
-
Palladium on Carbon (Pd/C): Another common hydrogenation catalyst.
-
Copper-based catalysts (e.g., cupric oxide): Utilized in amination reactions.[1]
-
Two-component catalysts: Mixtures such as N-nitrosodiphenylamine and Resorcinol have been reported for amination processes in related syntheses.[2]
Q2: Why is the complete removal of residual catalysts from this compound critical for pharmaceutical applications?
A2: Residual metal catalysts in active pharmaceutical ingredients (APIs) and intermediates can pose significant risks to patient safety and impact drug efficacy and stability. Regulatory agencies have strict limits on the permissible levels of residual metals in pharmaceutical products. Therefore, robust and validated methods for catalyst removal are essential.
Q3: What are the primary methods for removing residual solid catalysts from the reaction mixture?
A3: For heterogeneous catalysts like Raney Nickel and copper oxides, the primary and most straightforward removal method is filtration .[1] The catalyst particles are physically separated from the liquid product. The efficiency of filtration can be enhanced by using appropriate filter aids and specialized filtration systems.
Q4: How can I quantify the amount of residual catalyst in my purified product?
A4: Highly sensitive analytical techniques are required to quantify trace amounts of residual metals. The most common methods include:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
These techniques can detect metal residues at parts-per-million (ppm) or even parts-per-billion (ppb) levels.
Troubleshooting Guides
Issue 1: Incomplete Removal of Raney Nickel Catalyst
Symptoms:
-
The filtered product solution appears gray or black.
-
ICP-MS or ICP-OES analysis shows nickel levels above the acceptable limit.
-
The catalyst bed clogs quickly during filtration.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Fine Catalyst Particles | Raney Nickel catalysts can contain very fine particles that pass through standard filter paper. |
| Solution: Use a finer porosity filter paper or a membrane filter (e.g., 0.45 µm or 0.22 µm). Consider using a filter aid like Celite® to form a filter cake that can trap finer particles. | |
| Catalyst Deactivation and Fragmentation | The catalyst may have been deactivated or fragmented during the reaction, leading to smaller particles. Deactivation of Raney Nickel can be caused by chemisorption of reactants or products.[3] |
| Solution: Review the reaction conditions (temperature, pressure, agitation) to minimize catalyst attrition. Consider catalyst regeneration procedures if applicable.[3] | |
| Inadequate Filtration Technique | The filtration setup may not be optimal for handling the volume or nature of the catalyst. |
| Solution: For larger scale operations, consider using a filter press or a cartridge filtration system. Ensure a good seal in the filtration apparatus to prevent bypass. |
Issue 2: Product Loss During Catalyst Removal
Symptoms:
-
Low yield of purified this compound after filtration.
-
Significant amount of product retained in the filter cake.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Product Adsorption onto Catalyst | The amino alcohol product may have an affinity for the catalyst surface, leading to adsorption. |
| Solution: Wash the filter cake with a suitable solvent in which the product is highly soluble but the catalyst is not. The choice of solvent should be carefully considered to avoid product degradation. | |
| Inefficient Washing of Filter Cake | Insufficient volume or improper technique for washing the filter cake. |
| Solution: Implement a systematic washing procedure. Use multiple small-volume washes instead of a single large-volume wash for better efficiency. Ensure the entire filter cake is evenly washed. | |
| Product Precipitation | The product may precipitate out of solution during filtration, especially if there is a temperature change. |
| Solution: Maintain the temperature of the solution during filtration. If solubility is an issue, consider using a co-solvent system for washing. |
Experimental Protocols
Protocol 1: Removal of Raney Nickel Catalyst by Filtration
Objective: To remove suspended Raney Nickel catalyst from a hydrogenation reaction product.
Materials:
-
Reaction mixture containing this compound and Raney Nickel.
-
Filtration apparatus (e.g., Büchner funnel, filter flask).
-
Filter paper of appropriate porosity or membrane filter.
-
Filter aid (e.g., Celite®).
-
Suitable wash solvent (e.g., the reaction solvent).
-
Inert gas (e.g., Nitrogen or Argon).
Procedure:
-
Settling (Optional): Allow the reaction mixture to stand without agitation to let the bulk of the Raney Nickel settle at the bottom of the reactor. This can reduce the load on the filter.
-
Prepare Filter Bed: Place the filter paper in the funnel and wet it with the wash solvent. If using a filter aid, prepare a small slurry of the filter aid in the solvent and pour it onto the filter paper to form a thin, even pad.
-
Filtration: Carefully decant or pump the supernatant from the reactor onto the prepared filter bed. It is crucial to handle Raney Nickel in a wet state as it can be pyrophoric when dry. Conduct the filtration under an inert atmosphere to prevent ignition.
-
Washing: Once the bulk of the liquid has passed through, wash the filter cake with several portions of the fresh solvent to recover any adsorbed product.
-
Drying: The filtered solution containing the purified product can then be processed further (e.g., solvent evaporation).
-
Catalyst Handling: The recovered Raney Nickel should be kept wet and stored under water or a suitable solvent for reuse or proper disposal.
Quantitative Data Example for Filtration Efficiency:
| Parameter | Before Filtration | After Filtration |
| Suspended Raney Nickel | ~5-10 g/L | < 3 ppm |
| Product Purity (by GC) | Varies | > 99% |
Note: The above data is illustrative and based on typical efficiencies reported for similar processes.[4] Actual results may vary.
Visualizations
Caption: Experimental workflow for catalyst removal.
Caption: Troubleshooting logic for incomplete catalyst removal.
References
- 1. CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]
- 2. CN104610074A - Preparation method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. US5690836A - Method of removing catalyst - Google Patents [patents.google.com]
Validation & Comparative
Alternative reagents to "3-Amino-1,1-diethoxypropan-2-ol" for the synthesis of drug candidates
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel drug candidates. This guide provides a comparative analysis of "3-Amino-1,1-diethoxypropan-2-ol" and its structural analogs, primarily "3-Amino-1,2-propanediol" (APD), which are pivotal reagents in the development of various pharmaceuticals. This document outlines their applications, presents comparative synthetic data where available, and provides detailed experimental protocols for key transformations.
Introduction to 3-Aminopropanol Scaffolds
The 3-aminopropanol backbone is a versatile scaffold in medicinal chemistry, featuring amino and hydroxyl groups that can be readily functionalized to interact with biological targets. "this compound" offers a protected diol functionality in the form of a diethyl acetal, which can be advantageous in multi-step syntheses by preventing unwanted side reactions. Its close analog, "3-Amino-1,2-propanediol" (APD), possesses free hydroxyl groups, making it a readily available and frequently utilized intermediate in the pharmaceutical industry. Another relevant analog is "2-Amino-1,3-propanediol," commonly known as serinol.
Comparison of Reagents and Their Applications
While direct comparative studies for the synthesis of the same drug candidate using both "this compound" and APD are not extensively documented in publicly available literature, a comparison can be drawn from their respective applications and the synthetic routes employed for structurally related compounds.
Table 1: Comparison of 3-Aminopropanol Derivatives in Drug Synthesis
| Feature | This compound | 3-Amino-1,2-propanediol (APD) | 2-Amino-1,3-propanediol (Serinol) |
| Structure | Acetal-protected diol | Free diol | Isomeric free diol |
| Key Applications | Synthesis of aminopropanol derivatives with potential cardiovascular activity.[1] | Intermediate for non-ionic X-ray contrast agents (e.g., Iohexol)[2] and anti-adenovirus agents.[3] | Intermediate for non-ionic X-ray contrast agents (e.g., Iopamidol) and drugs for pain treatment.[4] |
| Synthetic Advantage | The protected diol can simplify multi-step syntheses by avoiding the need for separate protection/deprotection steps. | Readily available and widely used, with extensive documentation on its reactivity and handling. | Provides a different substitution pattern on the propanol backbone, leading to distinct structural possibilities for drug candidates. |
| Synthetic Disadvantage | Less documented in public literature for specific drug syntheses, making it harder to find established protocols and comparative data. | The free hydroxyl groups may require protection in certain synthetic routes to avoid side reactions. | Similar to APD, may require protecting groups for the hydroxyl functionalities. |
Experimental Protocols and Performance Data
The following sections provide detailed experimental protocols for the synthesis of drug candidates or their intermediates using 3-aminopropanol derivatives.
Synthesis of an Intermediate for Cardiovascular Drugs
While a specific protocol using "this compound" is not detailed with quantitative data in the available literature, a general procedure for the synthesis of related aminopropanol derivatives with potential cardiovascular applications can be inferred from patent literature.[1]
General Protocol for N-Acylation of Aminopropanol Derivatives:
A solution of an appropriate acyl chloride (e.g., 4-nitroxybutanoyl chloride) is added dropwise to a solution of an aminopropanol derivative (such as 1-(4-aminophenoxy)-3-tert-butylamino-2-propanol, a structural analog) in a dry aprotic solvent like tetrahydrofuran (THF) at room temperature. The reaction mixture is stirred for a specified period, and the solvent is removed under vacuum to yield the crude product, which can be further purified by chromatography.
Due to the lack of specific examples, a quantitative comparison is not possible. The choice between using the acetal-protected "this compound" or the free diol APD would depend on the overall synthetic strategy and the compatibility of other functional groups in the molecule.
Synthesis of Iohexol Intermediate using 3-Amino-1,2-propanediol (APD)
APD is a key building block in the synthesis of Iohexol, a widely used non-ionic X-ray contrast agent.
Experimental Protocol: Synthesis of a Diamide Intermediate for Iohexol
This synthesis involves the reaction of 5-amino-2,4,6-triiodo-isophthaloyl chloride with 3-amino-1,2-propanediol.
-
Materials: 5-amino-2,4,6-triiodo-isophthaloyl chloride, 3-Amino-1,2-propanediol (APD), and a suitable solvent (e.g., a mixture of 2-(2-methoxyethoxy)ethanol and propylene glycol).
-
Procedure: A solution of 5-amino-2,4,6-triiodo-isophthaloyl chloride is prepared in the solvent mixture. The solution is cooled, and a solution of sodium hydroxide is slowly added. Subsequently, 3-amino-1,2-propanediol is added, and the reaction mixture is stirred for an extended period (e.g., 24 hours). The product is then isolated through extraction and purification.
-
Yield: While specific yields vary depending on the scale and precise conditions, this route is utilized for large-scale industrial production, indicating its efficiency.
Table 2: Performance Data for the Synthesis of Iohexol Intermediate
| Parameter | Value | Reference |
| Starting Material | 5-amino-2,4,6-triiodo-isophthaloyl chloride | Generic Iohexol Synthesis |
| Reagent | 3-Amino-1,2-propanediol (APD) | Generic Iohexol Synthesis |
| Product Purity | High purity required for pharmaceutical use | Generic Iohexol Synthesis |
| Overall Yield | Good overall yields at every stage are reported for industrial processes. | Generic Iohexol Synthesis |
Synthesis of Anti-Adenovirus Agents using a 3-Amino-1,2-propanediol Scaffold
A recent study describes the synthesis of a library of compounds with anti-adenovirus activity based on the 3-amino-1,2-propanediol skeleton.[3]
Experimental Protocol: Synthesis of Diester Derivatives of APD
-
General Procedure: To a solution of 3-amino-1,2-propanediol in a suitable solvent, an acyl chloride or anhydride is added, often in the presence of a base to neutralize the generated acid. The reaction is stirred at room temperature or heated to achieve completion. The resulting diester derivatives are then purified using chromatographic techniques.
-
Biological Activity: Several synthesized compounds showed high anti-HAdV activity at low micromolar concentrations (IC50 from 2.47 to 5.75 µM) with low cytotoxicity.[3]
Visualizing Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic pathways discussed.
Caption: Comparative synthetic pathways of aminopropanol derivatives.
Conclusion
"3-Amino-1,2-propanediol" (APD) is a well-established and versatile building block in the synthesis of various drug candidates, most notably non-ionic contrast agents. Its utility is supported by a wealth of available experimental data and established industrial processes.
"this compound," with its protected diol functionality, presents a strategic alternative that could offer advantages in complex, multi-step syntheses by reducing the need for protecting group manipulations. However, its application in drug synthesis is less documented in publicly accessible literature, making direct performance comparisons challenging.
The choice between these reagents will ultimately depend on the specific synthetic strategy, the desired final product, and the need to protect or readily access the diol functionality. Further research into the applications of "this compound" would be beneficial to fully elucidate its potential as a versatile building block for novel drug discovery.
References
- 1. EP0192829A1 - Amino propanol derivatives, process for their preparation, medicines containing these compounds and intermediates - Google Patents [patents.google.com]
- 2. 115827-18-4|this compound|BLD Pharm [bldpharm.com]
- 3. EP2468712A1 - Method for producing and purifying 3-aminopropanol - Google Patents [patents.google.com]
- 4. What is 2-amino-1,3-propanediol used for?_Chemicalbook [chemicalbook.com]
Comparison of the reactivity of "3-Amino-1,1-diethoxypropan-2-ol" and serinol in bioconjugation reactions
For Researchers, Scientists, and Drug Development Professionals
In the field of bioconjugation, the selection of linker molecules is critical to the successful development of antibody-drug conjugates (ADCs), imaging agents, and other targeted therapeutics. The reactivity of these linkers dictates the efficiency, reproducibility, and stability of the final bioconjugate. This guide provides an objective comparison of two primary amine-containing linkers: 3-Amino-1,1-diethoxypropan-2-ol and serinol. While direct comparative experimental data is limited, this document infers their relative performance based on their chemical structures and established principles of bioconjugation chemistry.
Structural and Physicochemical Properties
A fundamental understanding of the structural differences between this compound and serinol is key to predicting their reactivity in bioconjugation reactions.
| Property | This compound | Serinol (2-Amino-1,3-propanediol) |
| Chemical Structure | ||
| Molecular Formula | C7H17NO3 | C3H9NO2 |
| Molecular Weight | 163.21 g/mol | 91.11 g/mol |
| Key Functional Groups | Primary amine, secondary hydroxyl, diethyl acetal | Primary amine, two primary hydroxyls |
The most significant structural difference lies in the substituents attached to the carbon backbone. Serinol possesses two primary hydroxyl groups, which are relatively small. In contrast, this compound features a diethyl acetal group, which is considerably bulkier. This difference in steric hindrance around the primary amine is expected to be a major determinant of their relative reactivity.
Reactivity in Common Bioconjugation Reactions
The primary amine group in both molecules is the key reactive handle for bioconjugation. Two of the most common amine-reactive conjugation strategies are coupling with N-hydroxysuccinimide (NHS) esters and reductive amination.
N-Hydroxysuccinimide (NHS) Ester Coupling
NHS esters are widely used to acylate primary amines, forming stable amide bonds. The reaction rate is dependent on the nucleophilicity of the amine and the accessibility of the amine for reaction.
Figure 1: General workflow for NHS ester coupling with a primary amine.
Theoretical Reactivity Comparison:
| Parameter | This compound | Serinol | Rationale |
| Reaction Rate | Slower | Faster | The bulky diethyl acetal group in this compound is expected to sterically hinder the approach of the NHS ester to the primary amine, leading to a slower reaction rate compared to the less hindered amine of serinol. |
| Reaction Efficiency | Potentially Lower | Potentially Higher | Due to the anticipated slower reaction rate, achieving high conjugation efficiency with this compound may require longer reaction times, higher concentrations of reagents, or elevated temperatures. |
| Side Reactions | Similar | Similar | The primary side reaction for NHS ester coupling is hydrolysis of the NHS ester, which is primarily dependent on pH and temperature, and thus should be comparable for both molecules under identical buffer conditions. |
While no direct comparative studies are available, reports on the use of serinol in the synthesis of derivatives often mention high yields, suggesting its primary amine is readily accessible for reaction.
Reductive Amination
Reductive amination involves the reaction of a primary amine with an aldehyde or ketone to form an imine, which is then reduced to a stable secondary amine linkage.
Figure 2: General workflow for reductive amination with a primary amine.
Theoretical Reactivity Comparison:
| Parameter | This compound | Serinol | Rationale |
| Imine Formation Rate | Slower | Faster | Similar to NHS ester coupling, the steric bulk of the diethyl acetal group is expected to slow down the initial nucleophilic attack of the amine on the carbonyl group, leading to a slower rate of imine formation. |
| Overall Yield | Potentially Lower | Potentially Higher | The overall yield of the reductive amination is dependent on the efficiency of both imine formation and subsequent reduction. The slower initial step for this compound may result in lower overall yields under standard conditions. |
Experimental Protocols
The following are general protocols for NHS ester coupling and reductive amination that can be adapted for use with either this compound or serinol. Optimization of reaction conditions (e.g., molar excess of reagents, reaction time, temperature) is recommended for each specific application.
Protocol 1: NHS Ester Coupling
Materials:
-
Amine-containing molecule (this compound or serinol)
-
NHS ester-functionalized biomolecule
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Dissolve the amine-containing molecule in the reaction buffer to a final concentration of 10-20 mM.
-
Dissolve the NHS ester-functionalized biomolecule in a small amount of DMF or DMSO before adding it to the reaction buffer containing the amine. A 5-20 fold molar excess of the amine-containing molecule over the NHS ester is typically used.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 15 minutes at room temperature.
-
Purify the bioconjugate using an appropriate chromatography method to remove excess unreacted reagents.
Protocol 2: Reductive Amination
Materials:
-
Amine-containing molecule (this compound or serinol)
-
Aldehyde or ketone-functionalized biomolecule
-
Reaction buffer (e.g., 100 mM MES, 150 mM NaCl, pH 6.0)
-
Sodium cyanoborohydride (NaBH3CN) solution (freshly prepared)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.4)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Dissolve the aldehyde or ketone-functionalized biomolecule in the reaction buffer.
-
Add the amine-containing molecule to the reaction mixture. A 20-50 fold molar excess of the amine over the carbonyl group is recommended.
-
Add freshly prepared sodium cyanoborohydride solution to a final concentration of 20-50 mM.
-
Incubate the reaction mixture for 4-12 hours at room temperature with gentle stirring.
-
Quench the reaction by adding the quenching buffer to a final concentration of 100 mM and incubate for 30 minutes.
-
Purify the bioconjugate using an appropriate chromatography method.
Conclusion
Based on fundamental chemical principles, serinol is predicted to be a more reactive nucleophile in bioconjugation reactions than this compound . This is primarily attributed to the lower steric hindrance around its primary amine, which should allow for faster reaction rates and potentially higher yields in both NHS ester coupling and reductive amination.
The choice between these two linkers will depend on the specific requirements of the application. If rapid and efficient conjugation is paramount, serinol is likely the superior choice. However, the diethoxy acetal group of this compound could offer advantages in terms of solubility in certain solvent systems or could be designed to be a cleavable linker under specific acidic conditions, a feature not inherent to serinol.
For any given application, it is strongly recommended that researchers perform small-scale optimization experiments to determine the ideal reaction conditions and to empirically validate the suitability of either linker for their specific bioconjugation needs.
"3-Amino-1,1-diethoxypropan-2-ol" versus "3-amino-1,2-propanediol": a comparative reactivity study.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 3-Amino-1,1-diethoxypropan-2-ol and 3-amino-1,2-propanediol. The primary structural difference between these two molecules—the presence of a diethoxy acetal in the former versus a diol in the latter—governs their respective chemical behaviors and potential applications in synthesis. While 3-amino-1,2-propanediol is a well-documented building block, data on this compound is less prevalent. This guide therefore combines experimental data for 3-amino-1,2-propanediol with a theoretical and comparative analysis of the expected reactivity of this compound based on the functional groups present.
Physicochemical Properties
A summary of the key physicochemical properties of both compounds is presented below. Properties for this compound are estimated based on its structure and comparison with analogous compounds where direct experimental data is unavailable.
| Property | This compound (Predicted) | 3-amino-1,2-propanediol[1] |
| Molecular Formula | C7H17NO3 | C3H9NO2[1] |
| Molecular Weight | 163.21 g/mol | 91.11 g/mol [1] |
| Appearance | Colorless to pale yellow liquid | Clear colorless to pale yellow viscous liquid[2] |
| Boiling Point | Not available | 264-265 °C at 739 mmHg[2] |
| Melting Point | Not available | 55-57 °C |
| Density | Not available | 1.175 g/mL at 25 °C[2] |
| Solubility in Water | Soluble | Soluble[1] |
| pKa (of amino group) | ~9.5-10.5 | 12.11 ± 0.35 (Predicted) |
Reactivity Analysis
The reactivity of these two molecules is dictated by their constituent functional groups: a primary amine, a secondary alcohol, and either a diethoxy acetal or a diol.
1. Amino Group Reactivity: The primary amino group in both compounds is a nucleophilic center and is expected to undergo typical reactions of amines, such as:
- N-Acylation: Reaction with acyl chlorides or anhydrides to form amides. This reaction is often selective for the amino group over the hydroxyl group(s) under controlled conditions.
- N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
- Schiff Base Formation: Condensation with aldehydes or ketones.
The basicity and nucleophilicity of the amino group in both molecules are expected to be comparable, leading to similar reactivity profiles for this functional group.
2. Hydroxyl Group Reactivity:
- 3-amino-1,2-propanediol: Possesses both a primary and a secondary hydroxyl group. These can undergo O-acylation, O-alkylation, and oxidation. The primary hydroxyl is generally more reactive towards sterically demanding reagents. The presence of two adjacent hydroxyl groups also allows for the formation of cyclic acetals or ketals upon reaction with aldehydes or ketones.
- This compound: Contains a single secondary hydroxyl group. Its reactivity is expected to be typical of secondary alcohols, participating in esterification, etherification, and oxidation to a ketone.
3. Diol versus Acetal Group Reactivity and Stability: This is the most significant point of differentiation.
- 1,2-Diol (in 3-amino-1,2-propanediol): This functional group can undergo oxidative cleavage with reagents like sodium periodate. It can also act as a chelating ligand for metal ions.
- 1,1-Diethoxy Acetal (in this compound): The diethoxy acetal serves as a protecting group for a carbonyl (aldehyde) functionality. Acetals are generally stable under basic and neutral conditions but are labile to acidic hydrolysis, which would regenerate the aldehyde. This property allows for the unmasking of a reactive aldehyde group at a later synthetic stage.
Comparative Reactivity Summary
| Reaction Type | This compound | 3-amino-1,2-propanediol |
| N-Acylation | Expected to readily form N-acyl derivatives. | Readily forms N-acyl derivatives.[3] |
| O-Acylation | The secondary hydroxyl can be acylated. | Both primary and secondary hydroxyls can be acylated. |
| Oxidation | The secondary alcohol can be oxidized to a ketone. | The diol can be cleaved under oxidative conditions. |
| Reaction with Acids | The acetal is sensitive to acid hydrolysis, yielding an aldehyde. | Stable under mild acidic conditions. |
| Reaction with Bases | Stable. | Stable. |
| Reaction with Aldehydes/Ketones | The amino group can form a Schiff base. | Can form cyclic acetals/ketals with the diol moiety, in addition to Schiff base formation. |
Experimental Protocols
Protocol 1: Selective N-Acylation of 3-amino-1,2-propanediol
This protocol describes the selective acylation of the amino group in the presence of hydroxyl groups.
Materials:
-
3-amino-1,2-propanediol
-
Stearic acid[3]
-
Immobilized lipase (e.g., Novozym 435)
-
Solvent (e.g., 2-methyl-2-butanol)
-
Molecular sieves
Procedure:
-
To a solution of 3-amino-1,2-propanediol in the chosen solvent, add stearic acid.
-
Add immobilized lipase and molecular sieves to the mixture.[3]
-
The reaction is carried out at a controlled temperature (e.g., 60-80°C) with continuous stirring.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, the enzyme is filtered off, and the solvent is removed under reduced pressure.
-
The crude product is then purified, for example, by column chromatography, to yield N-stearoyl-3-amino-1,2-propanediol.[3]
Protocol 2: General Procedure for Acid-Catalyzed Hydrolysis of a Diethoxy Acetal
This protocol provides a general method for the deprotection of a diethoxy acetal, which would be applicable to this compound.
Materials:
-
Acetal-containing compound (e.g., this compound)
-
Aqueous acid solution (e.g., 1M HCl or acetic acid)
-
Solvent (e.g., Tetrahydrofuran (THF) or acetone)
Procedure:
-
Dissolve the acetal-containing compound in a suitable solvent.
-
Add the aqueous acid solution to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC or GC-MS for the disappearance of the starting material and the appearance of the aldehyde product.
-
Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.
-
Purify the product as necessary, typically by column chromatography.
Visualizing Structural and Reactivity Differences
Caption: Structural comparison of the two aminopropanol derivatives.
Caption: Representative reaction pathways.
References
Quantitative NMR: The Gold Standard for Purity and Identity Validation of 3-Amino-1,1-diethoxypropan-2-ol
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise determination of purity and identity of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for the validation of "3-Amino-1,1-diethoxypropan-2-ol," a key building block in various synthetic pathways. Through detailed experimental protocols, data-driven comparisons, and illustrative diagrams, we demonstrate the superiority of qNMR in providing accurate and reliable results.
Introduction to this compound and the Importance of Purity
This compound is a trifunctional molecule containing an amino group, a hydroxyl group, and a protected aldehyde in the form of a diethyl acetal. This unique combination of functional groups makes it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals. The purity and identity of this compound are critical as impurities can lead to unwanted side reactions, lower yields, and potentially compromise the safety and efficacy of the final drug product.
Potential impurities in this compound could arise from starting materials, by-products of the synthesis, or degradation products. These may include starting materials like epichlorohydrin and ethanol, the isomeric by-product 2-amino-1,3-diethoxypropane, and products of hydrolysis or oxidation. Accurate quantification of the main component and identification of impurities are therefore essential.
Quantitative NMR (qNMR) for Ultimate Confidence in Purity and Identity
Quantitative NMR (qNMR) has emerged as a primary analytical technique for the purity assessment of organic compounds.[1][2] Unlike chromatographic methods that rely on response factors of reference standards, qNMR provides a direct measurement of the molar concentration of an analyte by comparing the integral of a specific resonance of the analyte to that of a certified internal standard.[3]
Key Advantages of qNMR:
-
Primary Method: qNMR is a primary ratio method, meaning it does not require a specific reference standard of the analyte itself for quantification.[4]
-
Universal Detection: Any molecule with NMR-active nuclei (like ¹H) can be detected and quantified, provided it has a unique signal.
-
High Specificity: The high resolution of NMR spectra allows for the simultaneous identification and quantification of the main compound and its impurities in a single experiment.
-
Non-destructive: The sample can be recovered after the analysis.
-
Accuracy and Precision: qNMR is known for its high accuracy and precision.[5]
Experimental Protocol: qNMR Analysis of this compound
This section details a typical protocol for the determination of the purity of this compound using ¹H-qNMR.
1. Materials and Reagents:
-
Analyte: this compound
-
Internal Standard (IS): Maleic acid (certified reference material, purity ≥ 99.5%)
-
Deuterated Solvent: Deuterium oxide (D₂O, 99.9 atom % D)
-
NMR Tubes: 5 mm high-precision NMR tubes
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the internal standard (maleic acid) into the same vial.
-
Dissolve the mixture in 0.75 mL of D₂O.
-
Vortex the vial until both the sample and the internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz NMR spectrometer
-
Pulse Program: A standard 90° pulse-acquire sequence.
-
Acquisition Parameters:
-
Spectral Width: 16 ppm
-
Acquisition Time (t_acq): 4 seconds
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons, at least 5 times the longest T1)
-
Number of Scans (ns): 16
-
Temperature: 298 K
-
4. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) with a line broadening of 0.3 Hz.
-
Phase the spectrum manually to ensure all peaks have a pure absorption line shape.
-
Perform baseline correction.
-
Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the triplet of the methine proton of the acetal group (CH(OEt)₂) is a suitable choice. For maleic acid, the singlet of the two olefinic protons is used.
-
Calculate the purity of this compound using the following equation:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the internal standard
-
Comparison with Alternative Analytical Techniques
While qNMR offers significant advantages, other techniques are also employed for the analysis of amino alcohols. The following table provides a comparative overview.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei. | Separation based on differential partitioning between a mobile and stationary phase. | Separation based on volatility and interaction with a stationary phase. |
| Quantification | Absolute quantification using a certified internal standard. No analyte-specific reference material needed. | Relative quantification requiring a specific reference standard for the analyte and each impurity. | Relative quantification requiring a specific reference standard for the analyte and each impurity. |
| Specificity | High. Can distinguish between structurally similar isomers. | Moderate to high, depending on the column and detector. Co-elution can be an issue. | High, especially when coupled with a mass spectrometer (GC-MS). |
| Accuracy | Excellent (typically >99%) | Good to excellent (typically 98-102% with proper calibration) | Good to excellent (typically 98-102% with proper calibration) |
| Precision (RSD) | Excellent (<1%) | Good (<2%) | Good (<2%) |
| LOD/LOQ | Moderate (µg to mg range) | Excellent (ng to pg range) | Excellent (pg to fg range) |
| Sample Throughput | Moderate | High | High |
| Destructive | No | Yes | Yes |
| Universality | High (for all soluble compounds with NMR active nuclei) | Moderate (requires chromophore for UV detection; other detectors available) | Limited to volatile and thermally stable compounds. Derivatization may be required. |
Visualizing the Workflow and Comparison
To further clarify the experimental process and the comparative logic, the following diagrams are provided.
Caption: Workflow for the quantitative NMR (qNMR) analysis of this compound.
Caption: Logical comparison of qNMR, HPLC, and GC for the analysis of this compound.
Conclusion
For the definitive validation of "this compound" purity and identity, quantitative NMR stands out as the most robust and reliable method. Its ability to provide direct, absolute quantification without the need for an analyte-specific reference standard makes it an invaluable tool in research, development, and quality control settings. While chromatographic techniques like HPLC and GC have their merits, particularly in terms of sensitivity and throughput for routine analysis, qNMR offers a higher level of confidence and is the preferred method for the certification of reference materials and for resolving analytical discrepancies. The adoption of qNMR ensures the highest quality of this critical chemical intermediate, ultimately contributing to the development of safer and more effective pharmaceuticals.
References
Navigating Chirality: A Comparative Guide to Enantiomeric Excess Determination of 3-Amino-1,1-diethoxypropan-2-ol
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical step in ensuring the safety, efficacy, and quality of chiral molecules. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) with alternative methods for determining the enantiomeric excess of the chiral building block, 3-Amino-1,1-diethoxypropan-2-ol.
The separation and quantification of enantiomers are paramount in the pharmaceutical industry, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. This guide offers a detailed examination of various analytical techniques, presenting their methodologies, performance data, and a comparative analysis to aid in selecting the most suitable method for your research and development needs.
Chiral HPLC: The Gold Standard
Chiral HPLC remains the most widely used and versatile technique for the enantiomeric separation of a broad range of compounds, including amino alcohols like this compound. The method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation and subsequent quantification.
Experimental Protocol: Chiral HPLC
Objective: To determine the enantiomeric excess of this compound using chiral HPLC.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column (e.g., Chiralpak® IA or similar) is often a good starting point for amino alcohols.
Reagents:
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Ethanol (EtOH)
-
Trifluoroacetic acid (TFA) or Diethylamine (DEA) as mobile phase additives (optional, for peak shape improvement).
-
Sample: this compound dissolved in the mobile phase or a compatible solvent.
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-Hexane and a polar modifier like IPA or EtOH. A typical starting condition could be 90:10 (v/v) n-Hexane:IPA. Small amounts of an acidic or basic additive (e.g., 0.1% TFA or 0.1% DEA) can be added to improve peak shape and resolution.
-
System Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Injection: Inject a known concentration of the this compound sample solution.
-
Chromatographic Separation: The enantiomers will be separated on the chiral column and detected by the UV detector at an appropriate wavelength (e.g., 210 nm).
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
The following diagram illustrates the general workflow for this experimental procedure.
Caption: Workflow for enantiomeric excess determination by chiral HPLC.
Comparative Analysis of Alternative Methods
While chiral HPLC is a robust technique, other methods offer distinct advantages in terms of speed, cost, or the type of information they provide. The following table summarizes a comparison of chiral HPLC with prominent alternatives for the analysis of chiral amino alcohols.
| Method | Principle | Typical Sample Preparation | Advantages | Disadvantages | Relative Cost |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Dissolution in a suitable solvent. | Broad applicability, high resolution, well-established. | Longer analysis times, higher solvent consumption. | Moderate to High |
| Chiral SFC | Separation using a supercritical fluid mobile phase and a chiral stationary phase. | Dissolution in a suitable solvent. | Faster separations, reduced solvent consumption ("greener").[1][2] | Requires specialized instrumentation.[3] | High |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. | Derivatization to increase volatility (e.g., acylation). | High efficiency and resolution for volatile compounds.[4] | Requires derivatization, not suitable for non-volatile compounds. | Moderate |
| NMR Spectroscopy | Use of chiral solvating or derivatizing agents to induce chemical shift non-equivalence of enantiomers. | Mixing with a chiral agent in an NMR solvent. | No separation needed, provides structural information.[5][6] | Lower sensitivity, may require higher sample concentrations. | High |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light by chiral molecules. | Dissolution in a suitable solvent, may involve derivatization.[7] | Can be very sensitive, provides information on absolute configuration.[8] | Not universally applicable, may require chromophores. | Moderate to High |
In-Depth Look at Alternative Methodologies
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC for chiral separations, particularly for amines and polar compounds.[1][3] It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of a polar co-solvent. The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher throughput.[2][9]
Experimental Protocol: Chiral SFC
-
Mobile Phase: Supercritical CO₂ with a modifier such as methanol containing an acidic or basic additive.
-
Stationary Phase: Polysaccharide-based or other suitable chiral stationary phases.
-
Detection: UV or Mass Spectrometry (MS).
-
Analysis: Similar to HPLC, enantiomeric excess is determined from the integrated peak areas.
NMR Spectroscopy with Chiral Solvating Agents
NMR spectroscopy offers a distinct advantage by not requiring physical separation of the enantiomers. The addition of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to the sample solution forms transient diastereomeric complexes, which can result in separate signals for each enantiomer in the NMR spectrum.[5][6][10]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve a known amount of the this compound sample in a deuterated solvent (e.g., CDCl₃).
-
Addition of CSA: Add a molar excess of a suitable chiral solvating agent (e.g., (R)-(-)-Mandelic acid or a derivative).
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Data Analysis: Identify a proton signal that is well-resolved for the two diastereomeric complexes and integrate the corresponding peaks to determine the enantiomeric ratio.
The logical relationship for selecting an appropriate analytical method is depicted below.
Caption: Decision tree for selecting an ee determination method.
Conclusion
The determination of the enantiomeric excess of this compound can be reliably achieved using chiral HPLC , which stands as a robust and widely applicable method. However, for applications requiring higher throughput and reduced solvent usage, chiral SFC presents a compelling alternative.[1][9] For instances where separation is challenging or additional structural confirmation is desired, NMR spectroscopy with chiral solvating agents provides a powerful, non-separative approach.[5] The choice of the optimal method will ultimately depend on the specific requirements of the analysis, including the desired speed, sensitivity, available instrumentation, and the need for complementary structural information. Researchers are encouraged to consider the comparative data presented in this guide to make an informed decision that best suits their analytical needs.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02061G [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Cost-Benefit Analysis: 3-Amino-1,1-diethoxypropan-2-ol in Large-Scale Synthesis for X-ray Contrast Media
Executive Summary
The synthesis of non-ionic iodinated X-ray contrast agents such as Iohexol and Iopamidol are multi-step processes where the choice of the amino alcohol building block is critical to the overall efficiency and cost-effectiveness of the manufacturing campaign. 3-Amino-1,1-diethoxypropan-2-ol presents an intriguing option due to its inherent protection of the aldehyde functionality as a diethyl acetal. This could potentially simplify synthetic routes by reducing the number of protection and deprotection steps.
However, the industry standard relies heavily on readily available and economically produced amino alcohols like Serinol (2-amino-1,3-propanediol) and 3-amino-1,2-propanediol. Extensive research and process optimization have been dedicated to large-scale production of these alternatives, leading to well-established, high-yield synthetic pathways for the final contrast agents.
This guide will delve into a comparative analysis of the synthetic pathways, present available quantitative data, and provide detailed experimental protocols for the established alternatives to offer a comprehensive framework for evaluating the potential integration of this compound in large-scale synthesis.
Comparative Analysis of Amino Alcohol Precursors
The selection of an amino alcohol precursor for the synthesis of X-ray contrast agents is a critical decision that impacts reaction efficiency, purification strategies, and overall manufacturing cost. Below is a comparison of this compound with the widely used alternative, Serinol.
| Feature | This compound | Serinol (2-amino-1,3-propanediol) |
| Molecular Weight | 163.21 g/mol | 91.11 g/mol |
| Key Structural Feature | Diethyl acetal protecting the aldehyde | Primary amino group with two primary hydroxyls |
| Potential Advantages | - In-built protection of a reactive functional group, potentially reducing the number of synthetic steps. - May offer improved solubility in organic solvents. | - Readily available in bulk. - Extensive history of use in large-scale synthesis with well-optimized protocols. - Lower molecular weight contributes to better atom economy in initial steps. |
| Potential Disadvantages | - Lack of established large-scale synthesis protocols. - No readily available bulk pricing information. - Acetal hydrolysis step required, adding a deprotection step to the overall synthesis. | - Requires protection of hydroxyl groups in certain synthetic routes, adding steps to the process. |
| Reported Purity | Not available for large-scale | >99% achievable in large-scale batches[1] |
| Indicative Bulk Price | Not available | Approximately $40-50 USD/kg (based on available supplier information)[2] |
Experimental Protocols for Key Intermediates
Detailed and optimized experimental protocols are crucial for the successful and cost-effective large-scale synthesis of pharmaceutical intermediates. While a specific large-scale protocol for this compound is not publicly available, a well-documented, practical large-scale synthesis of Iohexol using a related amino alcohol is presented below for comparative purposes.
Protocol 1: Large-Scale Synthesis of Iohexol Intermediate (5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide)
This protocol outlines a key step in the synthesis of Iohexol, a widely used X-ray contrast agent, starting from 5-amino-2,4,6-triiodoisophthaloyl dichloride and 1-amino-2,3-propanediol.
Materials:
-
5-amino-2,4,6-triiodoisophthaloyl dichloride
-
1-amino-2,3-propanediol
-
Dimethylacetamide (DMAc)
-
Acetonitrile (MeCN)
-
Tri-n-butylamine
-
3-chloro-1,2-propanediol
-
Sodium hydroxide (aq)
-
Methanol
-
Chloroform
Procedure:
-
Amidation: A solution of 5-amino-2,4,6-triiodoisophthaloyl dichloride in a mixture of DMAc and MeCN is treated with two equivalents of 1-amino-2,3-propanediol in the presence of tri-n-butylamine. The reaction mixture is stirred until the formation of the stable diamide compound is complete.
-
Alkylation: The resulting diamide is then reacted with 3-chloro-1,2-propanediol in the presence of aqueous sodium hydroxide.
-
Work-up and Isolation: After the reaction is complete, the mixture is cooled, and methanol is added. The pH is adjusted to 4.5, and the product is extracted with chloroform. The aqueous layer is collected and concentrated to yield the crude Iohexol intermediate.
-
Purification: The crude product is further purified by crystallization to achieve a purity of >96%.[3]
Reported Yield: 70% for the final crude product.[3]
Visualization of Synthetic Pathways and Workflows
To better illustrate the logical flow of the synthetic processes discussed, the following diagrams are provided.
Caption: Comparative synthetic workflows for X-ray contrast agents.
Caption: Experimental workflow for Iohexol intermediate synthesis.
Conclusion and Future Outlook
The use of this compound in the large-scale synthesis of X-ray contrast agents presents a theoretically attractive alternative to established methods, primarily through the potential simplification of synthetic routes by avoiding separate protection/deprotection steps for a key functional group. However, a comprehensive cost-benefit analysis is currently impeded by the lack of critical data, namely scalable and efficient synthesis protocols and bulk market pricing for this compound.
In contrast, precursors like Serinol are readily available, cost-effective, and their use in the synthesis of major contrast agents like Iopamidol and Iohexol is well-documented and highly optimized.[1][4] The established supply chains and manufacturing processes for these alternatives present a significant barrier to entry for a new, unproven intermediate.
For researchers and drug development professionals, the key takeaway is that while the exploration of novel building blocks like this compound is scientifically valuable, the immediate practical and economic advantages lie with the established and well-characterized amino alcohol precursors. Future research should focus on developing and publishing a cost-effective, high-yield, large-scale synthesis for this compound. Only with such data can a true and meaningful cost-benefit analysis be performed, potentially paving the way for its adoption in the industrial production of next-generation X-ray contrast media.
References
A Researcher's Guide to the Spectroscopic Comparison of 3-Amino-1,1-diethoxypropan-2-ol from Commercial Suppliers
For researchers, scientists, and professionals in drug development, ensuring the purity and structural integrity of chemical reagents is paramount. This guide provides a framework for the spectroscopic comparison of "3-Amino-1,1-diethoxypropan-2-ol" (CAS No. 115827-18-4) from various commercial suppliers. Due to the limited availability of public spectroscopic data for this compound, this document serves as a template, outlining the necessary experimental protocols and data presentation formats. The spectral data presented herein is predicted and should be used as a reference for comparison against experimentally obtained data.
Introduction
This compound is a functionalized amino alcohol with potential applications in organic synthesis and pharmaceutical development. Its structure, featuring a primary amine, a secondary alcohol, and a diethyl acetal, offers multiple points for chemical modification. Verifying the identity and purity of this reagent from different commercial sources is a critical first step in any research endeavor. This guide outlines the standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that can be employed for this purpose.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. This data should be compared with the Certificate of Analysis (CoA) provided by the supplier and with data acquired in-house.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.50 | d | 1H | CH(OEt)₂ |
| ~3.80 | m | 1H | CHOH |
| ~3.60 | m | 4H | OCH₂CH₃ |
| ~2.80 | m | 2H | CH₂NH₂ |
| ~2.00 (broad s) | 3H | NH₂ and OH | |
| ~1.20 | t | 6H | OCH₂CH₃ |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~103 | CH(OEt)₂ |
| ~72 | CHOH |
| ~62 | OCH₂CH₃ |
| ~45 | CH₂NH₂ |
| ~15 | OCH₂CH₃ |
Solvent: CDCl₃
Table 3: Predicted IR Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Strong, Broad | O-H and N-H stretch |
| 2975-2850 | Strong | C-H stretch (aliphatic) |
| 1600-1550 | Medium | N-H bend |
| 1150-1050 | Strong | C-O stretch (acetal and alcohol) |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Fragment |
| 163 | [M+H]⁺ (Molecular Ion) |
| 118 | [M - OCH₂CH₃]⁺ |
| 103 | [CH(OCH₂CH₃)₂]⁺ |
| 73 | [CH₂CH(OH)CH₂NH₂]⁺ |
| 44 | [CH₂NH₂]⁺ |
Ionization Method: Electrospray Ionization (ESI), Positive Mode.
Experimental Workflow
The following diagram illustrates a logical workflow for the spectroscopic comparison of this compound from different suppliers.
Caption: Experimental workflow for spectroscopic comparison.
Detailed Experimental Protocols
4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and identify any proton or carbon-containing impurities.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
¹H NMR Acquisition:
-
Acquire a proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
Process the spectrum by applying a Fourier transform, phasing, and baseline correction.
-
Integrate all peaks and reference the spectrum to the TMS signal.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon NMR spectrum. A larger number of scans will be necessary (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Process the spectrum similarly to the ¹H NMR spectrum.
-
4.2 Infrared (IR) Spectroscopy
-
Objective: To identify the presence of key functional groups (O-H, N-H, C-H, C-O).
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (Neat Liquid):
-
Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
-
Place a small drop of the neat liquid sample onto one salt plate.
-
Carefully place the second salt plate on top to create a thin liquid film.
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty spectrometer.
-
Place the prepared salt plates in the sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum against the background.
-
4.3 Mass Spectrometry (MS)
-
Objective: To determine the molecular weight of the compound and analyze its fragmentation pattern.
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Further, dilute this stock solution to a final concentration of approximately 1-10 µg/mL in the mobile phase.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).
-
If necessary, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data.
-
Conclusion
A thorough spectroscopic comparison is essential for validating the quality of this compound from different commercial suppliers. By following the outlined protocols and using the provided data tables and workflow as a guide, researchers can systematically evaluate their chemical reagents. Significant deviations in the spectra between suppliers or from the expected reference data may indicate the presence of impurities, residual solvents, or structural isomers, warranting further investigation or selection of an alternative supplier. Always request and compare the Certificates of Analysis from each supplier as a primary source of quality control information.
Cross-Validation of Analytical Methods for the Quantification of 3-Amino-1,1-diethoxypropan-2-ol: A Comparative Guide
A comprehensive comparison of analytical methodologies for the accurate quantification of 3-Amino-1,1-diethoxypropan-2-ol, a crucial intermediate in pharmaceutical synthesis. This guide provides researchers, scientists, and drug development professionals with a comparative overview of commonly employed analytical techniques, complete with supporting data from analogous compounds and detailed experimental protocols.
The accurate determination of this compound is paramount in ensuring the quality, efficacy, and safety of pharmaceutical products. As a key building block, its precise quantification is essential for process control and regulatory compliance. This guide explores the cross-validation of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this and structurally similar amino alcohols. While specific cross-validation data for this compound is not extensively available in published literature, this document extrapolates from established methods for related amino alcohols to provide a robust framework for method development and validation.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method hinges on various factors, including sensitivity, selectivity, and the nature of the sample matrix. Both HPLC and GC-MS offer viable platforms for the quantification of amino alcohols, each with distinct advantages and limitations. A summary of their performance characteristics, based on data from analogous compounds, is presented below.
| Parameter | HPLC with Fluorescence Detection (Post-derivatization) | GC-MS (with Derivatization) |
| Linearity (R²) | > 0.999 | > 0.99 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 5% |
| Limit of Quantification (LOQ) | Low ng/mL | pg to low ng/mL |
| Selectivity | High | Very High |
| Throughput | Moderate to High | Moderate |
| Cost | Moderate | High |
| Expertise Required | Intermediate | High |
Table 1: Comparative Performance of HPLC and GC-MS for Amino Alcohol Quantification. Data is generalized from studies on similar compounds.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical techniques. The following sections outline typical experimental protocols for HPLC and GC-MS analysis of amino alcohols, which can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method typically involves the derivatization of the primary amine group to introduce a fluorescent tag, enhancing detection sensitivity.
1. Sample Preparation and Derivatization:
-
Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., 0.1 M HCl).
-
To an aliquot of the sample solution, add a borate buffer (pH 9.5) and the derivatizing agent, such as o-phthalaldehyde (OPA) in the presence of a thiol (e.g., N-acetyl-L-cysteine).
-
Vortex the mixture and allow the reaction to proceed at room temperature for a defined period (typically 1-2 minutes) before injection.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 25 mM sodium phosphate with 1.5% tetrahydrofuran, pH 7.2) and an organic solvent (e.g., acetonitrile/methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection: Fluorescence detector with excitation and emission wavelengths set appropriately for the chosen derivative (e.g., Ex: 340 nm, Em: 450 nm for OPA derivatives).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis of polar amino alcohols necessitates derivatization to increase their volatility.
1. Sample Preparation and Derivatization:
-
Dry an aliquot of the sample solution under a stream of nitrogen.
-
Add a derivatization agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or other silylating reagents.
-
Heat the mixture at a specific temperature (e.g., 70 °C) for a set time (e.g., 30 minutes) to ensure complete derivatization.
2. GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized analyte.
-
Method Cross-Validation Workflow
Cross-validation is a critical process to ensure that different analytical methods produce comparable results.[1] This is essential when transferring methods between laboratories or when a new method is introduced to replace an existing one.[2] The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
References
Safety Operating Guide
Prudent Disposal of 3-Amino-1,1-diethoxypropan-2-ol: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Prior to handling 3-Amino-1,1-diethoxypropan-2-ol for disposal, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Given the chemical's structure, potential hazards include skin and eye irritation or burns, and potential toxicity. Ethers are also known to form explosive peroxides over time.
Recommended PPE:
| Equipment | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Body Protection | A standard laboratory coat. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection and disposal of this compound waste.
-
Waste Identification and Segregation:
-
All waste containing this compound must be considered hazardous waste.
-
Segregate this waste stream from all other chemical waste to prevent potentially dangerous reactions. In particular, keep it separate from strong oxidizing agents, acids, and bases.[1][2]
-
Do not mix aqueous waste with organic solvent waste if possible.[1]
-
-
Container Selection and Labeling:
-
Use a dedicated, leak-proof, and chemically compatible waste container. Glass or polyethylene containers are generally suitable.[3]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". Do not use abbreviations.[1]
-
Indicate the approximate concentration and quantity of the waste.
-
Affix the appropriate hazard pictograms if known (e.g., corrosive, irritant, flammable). In the absence of specific data, at a minimum, consider it an irritant.
-
-
Waste Accumulation and Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).
-
The storage area should be cool, dry, and well-ventilated, away from heat sources and direct sunlight.[2]
-
Ensure secondary containment is in place to capture any potential leaks.
-
-
Peroxide Formation Potential:
-
The diethoxy groups classify this compound as an ether, which may form explosive peroxides upon exposure to air and light.[3][4][5][6][7]
-
It is crucial to date the container when the chemical is first opened and to dispose of it within a limited timeframe (e.g., 6-12 months) to minimize the risk of peroxide formation.[4][7]
-
If the material is old or shows any signs of crystallization, do not handle it and contact your EHS department immediately.[7]
-
-
Arranging for Disposal:
-
Once the waste container is full or has reached its storage time limit, arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Provide the waste disposal contractor with all available information about the chemical.
-
Emergency Procedures
In the event of a spill or exposure:
-
Spill:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to handle it, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
For large spills, or if you are not trained, contact your institution's emergency response team.
-
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
Inhalation: Move to fresh air.
-
Ingestion: Do NOT induce vomiting.
-
In all cases of exposure, seek immediate medical attention.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. hsrm.umn.edu [hsrm.umn.edu]
- 2. collectandrecycle.com [collectandrecycle.com]
- 3. Hazardous Waste Disposal [cool.culturalheritage.org]
- 4. vumc.org [vumc.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
Safeguarding Your Research: A Guide to Handling 3-Amino-1,1-diethoxypropan-2-ol
Absence of specific safety data for 3-Amino-1,1-diethoxypropan-2-ol necessitates a conservative approach to handling, based on the profiles of structurally similar compounds. This guide provides essential safety and logistical information derived from the Safety Data Sheets (SDS) of the analogous compounds, 3-Amino-1,2-propanediol and 3-Amino-1-propanol, to ensure the well-being of laboratory personnel.
Researchers, scientists, and drug development professionals are advised to treat this compound with a high degree of caution, assuming it may share the hazardous properties of its structural relatives. These related compounds are classified as corrosive and can cause severe skin burns and eye damage.[1][2] Therefore, stringent adherence to the following operational and disposal plans is crucial for maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE based on the safety data for 3-Amino-1,2-propanediol and 3-Amino-1-propanol.
| PPE Category | Recommendation | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[1][3] | To protect against splashes and vapors that can cause severe eye irritation or damage. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) and a fully enclosed lab coat or chemical-resistant suit.[1][3] | To prevent skin contact which may lead to severe burns. |
| Respiratory Protection | Use in a well-ventilated area is mandatory. If ventilation is inadequate or if aerosols are generated, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[1][4] | To avoid inhalation of potentially harmful vapors or mists. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key steps for safe usage in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
